molecular formula C8H8F2O B3105847 3-(1,1-Difluoroethyl)phenol CAS No. 1554368-89-6

3-(1,1-Difluoroethyl)phenol

Cat. No.: B3105847
CAS No.: 1554368-89-6
M. Wt: 158.14 g/mol
InChI Key: SQQMXYJQTCGJML-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)phenol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1-difluoroethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMXYJQTCGJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1,1-Difluoroethyl)phenol: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 3-(1,1-difluoroethyl)phenol (CAS 1554368-89-6).

Part 1: Executive Summary

This compound (CAS 1554368-89-6) is a specialized fluorinated building block used in the optimization of lead compounds during drug discovery. It features a phenol core substituted at the meta position with a 1,1-difluoroethyl group (


) .

This molecular scaffold is highly valued for its ability to modulate lipophilicity and metabolic stability without significantly altering the steric footprint of the parent molecule. The 1,1-difluoroethyl moiety acts as a non-classical bioisostere for carbonyl (


) and methoxy (

) groups, offering a strategic solution to "metabolic soft spots" in benzylic positions.

Part 2: Structural & Electronic Analysis

Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1]

  • CAS Number: 1554368-89-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.15 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl: H-bond donor/acceptor; acidic proton.

    • 1,1-Difluoroethyl: Lipophilic, electron-withdrawing, metabolically robust.

The Fluorine Effect

The geminal difluoro group (


) exerts a profound electronic influence on the aromatic ring. Unlike a standard ethyl group, the 1,1-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms.
  • Acidity Modulation: The electron-withdrawing inductive effect (-I) stabilizes the phenoxide anion, thereby increasing the acidity of the phenolic proton compared to 3-ethylphenol. This can enhance potency in targets requiring a hydrogen bond donor or an ionic interaction.

  • Conformational Bias: The "gauche effect" and the larger van der Waals radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) restrict the rotation of the ethyl side chain, potentially locking the molecule into a bioactive conformation.

Bioisosterism Map

The following diagram illustrates the bioisosteric relationships and electronic impacts of the 1,1-difluoroethyl group.

Bioisostere_Map Target This compound (CAS 1554368-89-6) Methoxy Methoxy Group (-OCH3) Bioisostere Target->Methoxy Steric Mimic Carbonyl Carbonyl Group (-C=O) Bioisostere Target->Carbonyl Electronic Mimic Ethyl Ethyl Group (-CH2CH3) Parent Alkyl Target->Ethyl Fluorinated Analog Metab Blocks Benzylic Oxidation (Metabolic Stability) Target->Metab Lipophil Modulates LogP (Permeability) Target->Lipophil Elec Electron Withdrawing (Increases Phenol Acidity) Target->Elec

Figure 1: Bioisosteric mapping of the 1,1-difluoroethyl scaffold showing functional relationships to common medicinal chemistry groups.

Part 3: Synthesis Methodology

The most robust route to this compound involves the deoxyfluorination of 3-hydroxyacetophenone. While DAST (Diethylaminosulfur trifluoride) is a historical standard, Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E are recommended for superior thermal stability and safety profiles.

Reaction Scheme

The transformation converts the ketone carbonyl into a gem-difluoro moiety via a nucleophilic fluorination mechanism.

Synthesis_Pathway SM 3-Hydroxyacetophenone (Starting Material) Inter Intermediate (Alkoxy-aminosulfur species) SM->Inter Nucleophilic Attack Reagent Fluorinating Agent (Deoxofluor or DAST) Reagent->Inter Prod This compound (Target) Inter->Prod Fluoride Displacement (-SOF2)

Figure 2: Nucleophilic deoxyfluorination pathway from acetophenone precursors.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-hydroxyacetophenone.

Reagents:

  • 3-Hydroxyacetophenone (1.0 equiv)

  • Deoxofluor (50% in toluene) or DAST (1.5–2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (trace, optional catalyst)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 3-hydroxyacetophenone (1.0 g, 7.35 mmol) and dissolve in anhydrous DCM (15 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Deoxofluor (2.4 g, 11.0 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor reaction progress via TLC (System: 20% EtOAc/Hexanes) or LC-MS. The ketone peak should disappear.

  • Quench (Critical Safety Step): Cool the mixture back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Warning: Vigorous

      
       evolution will occur. Add dropwise until bubbling ceases.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 5-15% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (CDCl3): Look for the methyl triplet split by fluorine (approx.

      
       1.9 ppm, 
      
      
      
      Hz).
    • 19F NMR: Look for the quartet corresponding to the

      
       group (approx. 
      
      
      
      -88 ppm).

Part 4: Physicochemical Properties & Applications[4][5]

Comparative Properties Table

The substitution of hydrogens with fluorine alters the physicochemical profile significantly.[2]

Property3-Ethylphenol3-AcetylphenolThis compound
LogP (Lipophilicity) ~2.5~1.4~2.8
H-Bond Donor Phenol OHPhenol OHPhenol OH (Enhanced Acidity)
H-Bond Acceptor Phenol OHCarbonyl + OHPhenol OH + Weak F
Metabolic Stability Low (Benzylic Ox.)ModerateHigh (Blocked Benzylic Site)
Electronic Effect Weak Donor (+I)Withdrawing (-M/-I)Strong Withdrawing (-I)
Application in Drug Design
  • Metabolic Blocking: The benzylic position of alkyl groups is a primary site for cytochrome P450-mediated oxidation. Replacing the benzylic hydrogens with fluorine (C-H

    
     C-F) shuts down this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol).
    
  • Lipophilicity Tuning: The

    
     group is more lipophilic than the carbonyl precursor. This is useful when a lead compound is too polar to cross the blood-brain barrier or cell membranes.
    
  • Bioisostere for Methoxy: The

    
     group occupies a similar steric volume to an 
    
    
    
    group but eliminates the potential for O-dealkylation.

Part 5: Safety & Handling

  • Fluorinating Agents: Deoxofluor and DAST react violently with water to produce Hydrofluoric Acid (HF). All glassware must be dry. Personal Protective Equipment (PPE) including face shields and HF-resistant gloves is mandatory.

  • Quenching: The quenching step generates significant gas (

    
    ) and heat. It must be performed slowly at low temperatures.
    
  • Phenol Toxicity: Like most phenols, this compound is likely an irritant to skin and eyes and toxic if swallowed. Avoid inhalation of dust/vapors.

Part 6: References

  • Synthesis of Fluorinated Phenols via Deoxyfluorination

    • Source: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999.

    • URL:[Link]

  • Fluorine in Medicinal Chemistry: Bioisosterism

    • Source: Meanwell, N. A.[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

    • URL:[Link]

  • Chemical Structure Validation (CAS 1554368-89-6)

    • Source: AiFChem Product Catalog / PubChem Compound Summary.

    • URL:[Link]

  • Metabolic Stability of Gem-Difluoroalkyl Groups

    • Source: Hu, J., et al.[3] "The difluoromethyl group as a hydrogen bond donor: A new bioisostere."[4][5][6] ResearchGate / Beilstein J. Org. Chem.

    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(1,1-difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a molecule into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(1,1-difluoroethyl)phenol, a key intermediate in the synthesis of advanced therapeutic agents such as Belzutifan.[1][2][3][4][5] In the absence of extensive published solubility data for this specific compound, this whitepaper emphasizes the foundational principles and practical methodologies for predicting and experimentally determining its solubility profile. We will explore the nuanced interplay of molecular structure, particularly the influence of the difluoroethyl substituent, on solvent-solute interactions. This guide is designed to equip researchers, medicinal chemists, and formulation scientists with the expertise to confidently assess and modulate the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For a key pharmaceutical intermediate like this compound, understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency. Conversely, its aqueous solubility provides insights into its potential environmental fate and is a crucial parameter for later-stage formulation development.

This guide moves beyond a simple data sheet, offering a first-principles approach to understanding the solubility of this compound. We will dissect the molecule's structure to predict its behavior and provide a robust experimental framework for empirical validation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is a thermodynamic equilibrium, governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play. For this compound, we must consider the contributions of its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the 1,1-difluoroethyl substituent.

The Parent Scaffold: Phenol

Phenol itself exhibits moderate solubility in water (approximately 8.3 g/100 mL at 20°C) and is readily soluble in most organic solvents.[6] Its amphiphilic nature, possessing both a non-polar benzene ring and a polar hydroxyl group, allows it to interact favorably with a wide range of solvents.[7] The hydroxyl group is a potent hydrogen bond donor and acceptor, which is the primary reason for its water solubility.[8]

The Impact of the 1,1-Difluoroethyl Group

The introduction of the 1,1-difluoroethyl group at the meta-position significantly alters the electronic and steric properties of the phenol ring, with profound implications for solubility.

  • Increased Acidity: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). This effect, transmitted through the sigma bonds, will increase the acidity of the phenolic proton compared to unsubstituted phenol.[9][10] A more acidic phenol will interact more strongly with basic solvents and will have a lower pKa, which can influence its solubility in aqueous solutions of varying pH.

  • Altered Hydrogen Bonding: While the phenolic -OH group remains a hydrogen bond donor, the highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. More importantly, the inductive effect of the fluorine atoms strengthens the hydrogen bond donating capacity of the phenolic proton.[11] This enhanced hydrogen bonding potential can lead to stronger interactions with hydrogen bond-accepting solvents like ethers and ketones.

  • Increased Lipophilicity: The addition of the ethyl group, and particularly the fluorine atoms, increases the molecular weight and surface area of the non-polar region of the molecule. This generally leads to a decrease in aqueous solubility and an increase in solubility in non-polar organic solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[12][13] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13] The fundamental principle of HSP is that substances with similar HSP values are likely to be miscible.[13]

Below is a conceptual diagram illustrating the key intermolecular interactions that govern the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Types solute C₈H₈F₂O polar_protic Polar Protic (e.g., Water, Ethanol) solute->polar_protic Strong H-Bonding Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Dipole-Dipole Weak H-Bonding nonpolar Non-Polar (e.g., Hexane, Toluene) solute->nonpolar Van der Waals polar_protic->solute H-Bond Acceptor polar_aprotic->solute H-Bond Acceptor

Caption: Intermolecular forces between this compound and different solvent classes.

Predicted Solubility Profile

Based on the theoretical considerations above, we can predict the following solubility trends for this compound. This table serves as a hypothesis to be tested by the experimental protocol outlined in the next section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighStrong hydrogen bonding capability of the phenolic -OH group. The difluoroethyl group will limit water solubility compared to phenol.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Hexane, Toluene, DichloromethaneLow to ModerateDominated by weaker van der Waals forces. The aromatic ring will favor solubility in aromatic solvents like toluene over alkanes.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.[15][16]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or screw-cap tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibration:

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure true thermodynamic equilibrium is achieved.[17]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the filtered saturated solution and the standard solutions by a validated analytical method, typically HPLC-UV.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the workflow for the shake-flask solubility determination.

G start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate (24-48h at 25°C) step1->step2 step3 Settle & Filter (0.22 µm) step2->step3 step4 Quantify by HPLC step3->step4 end End (Solubility Data) step4->end

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion and Future Directions

While specific experimental data for the solubility of this compound is not widely published, a thorough understanding of its molecular structure allows for robust predictions of its solubility behavior. The difluoroethyl group is expected to increase its lipophilicity and acidity compared to phenol, suggesting good solubility in polar aprotic and moderate solubility in polar protic and some non-polar organic solvents, with limited aqueous solubility.

For drug development professionals, the provided shake-flask protocol offers a self-validating system to generate the precise data needed for process optimization and formulation development. Future work should focus on the experimental determination of this compound's solubility in a comprehensive panel of pharmaceutically relevant solvents, as well as its pKa and LogP values. This empirical data will be invaluable for building accurate quantitative structure-property relationship (QSPR) models to guide the design of next-generation therapeutics.

References

  • Scribd. (n.d.). Phenol Solubility Data Overview | PDF. Retrieved February 10, 2026, from [Link]

  • Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved February 10, 2026, from [Link]

  • Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835.
  • YouTube. (2020, July 26). Part 3 : Phenol-water system - partially miscible liquids (Solubility of drugs ). Retrieved February 10, 2026, from [Link]

  • Ruishuang Chem. (2025, December 26). What is the solubility of phenol in organic solvents? - Blog. Retrieved February 10, 2026, from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved February 10, 2026, from [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0—The Human Metabolome Database for 2018. Nucleic Acids Research, 46(D1), D608-D617.
  • PubChem. (n.d.). 3-(Difluoromethoxy)phenol. Retrieved February 10, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US20240010613A1 - Novel synthetic pathway to belzutifan.
  • Quora. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved February 10, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 10, 2026, from [Link]

  • Cengage Learning. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 10, 2026, from [Link]

  • University of Brighton. (2020, March 5). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2023, November 17). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 7). Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. Retrieved February 10, 2026, from [Link]

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  • Quora. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved February 10, 2026, from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2021, November 9). Manufacturing Process Development for Belzutifan, Part 3: Completing a Streamlined Through-Process with a Safe and Scalable Oxid. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. Retrieved February 10, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. Retrieved February 10, 2026, from [Link]

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  • Unibest Industrial. (2024, April 23). Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan. Retrieved February 10, 2026, from [Link]

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Sources

Conformational Dynamics of the 1,1-Difluoroethyl Bioisostere on Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational behavior, synthetic accessibility, and medicinal chemistry implications of the 1,1-difluoroethyl group attached to a phenol ring.

Executive Summary

The 1,1-difluoroethyl group (


) acts as a lipophilic, metabolically stable bioisostere for carbonyl (

) and ethyl (

) moieties. Unlike the freely rotating trifluoromethyl group (

), the 1,1-difluoroethyl motif exhibits a distinct anisotropic conformational preference when attached to aromatic rings.

For drug developers, understanding this preference is critical. The group does not act as a "spinning top"; instead, it locks into specific geometries that define the vector of the terminal methyl group.[1] When paired with a phenolic hydroxyl group, this creates opportunities for intramolecular hydrogen bonding (IMHB) , effectively "hiding" the polar OH group and boosting membrane permeability (LogP/LogD).

Theoretical Framework: The "Orthogonal Methyl" Effect[1]

To predict the behavior of this ligand, we must deconstruct the steric and electronic forces at play.[1]

The Ground State Geometry

In an unsubstituted


-difluoroethylbenzene, the ground state conformation places the 

(carbon-methyl) bond perpendicular (orthogonal) to the plane of the aromatic ring (Dihedral angle

).
  • Steric Driver: This geometry minimizes the steric clash between the bulky methyl group and the ortho protons of the aromatic ring.[1]

  • Electronic Driver: The orthogonal arrangement places the two C-F bonds in a gauche orientation relative to the aromatic

    
    -system.[1] This maximizes the hyperconjugative interaction between the electron-rich aromatic 
    
    
    
    orbitals and the electron-deficient
    
    
    orbitals.[1]
The Phenol Interaction (Ortho-Substitution)

When the 1,1-difluoroethyl group is ortho to a phenolic hydroxyl, a secondary stabilizing force emerges: the


 intramolecular hydrogen bond.
  • Weak but Directional: While organic fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, the proximity in an ortho system allows for a 5-membered pseudo-ring formation.

  • Permeability Boost: This interaction reduces the solvent-accessible surface area (SASA) of the hydroxyl group, experimentally observed as an increase in

    
     compared to the non-fluorinated analog.
    
Visualization of Conformational Energy

The following diagram illustrates the energetic hierarchy determining the molecule's shape.

ConformationalLandscape Start 1,1-Difluoroethyl Phenol Steric Steric Repulsion (Methyl vs. Ortho-H) Start->Steric Primary Driver Electronic Electronic Effects (Hyperconjugation u03C0 -> u03C3* C-F) Start->Electronic Secondary Driver IMHB Intramolecular H-Bond (Ortho-OH ... F) Start->IMHB If Ortho-Substituted Result Preferred Conformation: Methyl Orthogonal to Ring (Dihedral ~90u00B0) Steric->Result Forces Rotation Electronic->Result Stabilizes Gauche F Permeability Result: High Lipophilicity (Hidden Donor) IMHB->Permeability Reduces Polar Surface Result->Permeability Defines Shape

Figure 1: Decision tree illustrating the hierarchy of forces driving the conformational preference.

Synthetic Protocol: Deoxofluorination

The most robust method for installing the 1,1-difluoroethyl group is the deoxofluorination of the corresponding acetophenone (ketone).[1]

Reagent Selection
  • DAST (Diethylaminosulfur trifluoride): The classic reagent.[1][2] Effective but thermally unstable (shock sensitive >90°C).[1]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST but less reactive.

  • XtalFluor-E: A crystalline salt, safer and easier to handle, but often requires an HF source (like

    
    ) as a promoter.
    
Standard Operating Procedure (DAST Method)

Note: This protocol assumes a standard laboratory setting with fume hood capabilities.

Step 1: Preparation Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen or Argon). DAST reacts violently with water to produce HF.[1]

Step 2: Reaction Setup

  • Dissolve the phenolic acetophenone precursor (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Critical: If the phenol is free, DAST will react with the OH group first.[1] You must protect the phenol (e.g., as a benzyl ether or acetate) or use >2.5 equivalents of DAST (wasteful and messy). Recommendation: Protect as Acetate. [1]

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add DAST (1.5 eq) dropwise via syringe.[1]

Step 3: Execution

  • Allow the reaction to warm to Room Temperature (RT) slowly over 4–12 hours.

  • Monitoring: Check via TLC or

    
     NMR. The product will show a characteristic quartet (or multiplet) around -80 to -100 ppm.[1]
    

Step 4: Quench & Workup

  • Cool back to 0°C.

  • Quench: Slowly add saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).
  • Extract with DCM (

    
    ).[1] Wash organics with brine.[1][2]
    
  • Dry over

    
     and concentrate.
    

Step 5: Deprotection (If required) If an acetate protecting group was used, remove it using mild basic hydrolysis (


) to reveal the free phenol.
Synthesis & Validation Workflow

SynthesisWorkflow Precursor Acetophenone Precursor Protection Phenol Protection (Ac2O / Pyridine) Precursor->Protection Mask -OH Fluorination Deoxofluorination (DAST, -78u00B0C) Protection->Fluorination Install CF2 Deprotection Hydrolysis (K2CO3 / MeOH) Fluorination->Deprotection Reveal Phenol Validation Validation (19F NMR, X-Ray) Deprotection->Validation Confirm Structure

Figure 2: Step-by-step synthetic pathway from acetophenone to target 1,1-difluoroethyl phenol.

Characterization & Data Analysis

NMR Spectroscopy Signatures

The


 NMR spectrum is the definitive tool for assessing the environment of the difluoroethyl group.[1]
ParameterObservationInterpretation
Shift (

)
-85 to -105 ppmTypical range for benzylic

groups.
Multiplicity Quartet (

)
Coupling to the adjacent methyl protons (

).
Diastereotopicity AB Quartet (if chiral centers present)If the molecule has other chiral centers, the two F atoms become diastereotopic, proving restricted rotation or chiral environment.
HOESY

Cross-peak
Confirms the spatial proximity of F atoms to the ring protons, validating the "straddling" conformation.
Crystallographic Evidence

X-ray crystallography of 1,1-difluoroethyl arenes consistently shows the C-Me bond lying in the plane perpendicular to the aromatic ring .[1]

  • C-C-C-C Dihedral:

    
    .[1]
    
  • Reasoning: This confirms that the "Bisected" conformation (where C-Me is in plane) is energetically penalized due to steric clash between the Methyl and the ortho-H.[1]

Medicinal Chemistry Implications[1][3][4][5][6][7]

Bioisosterism

The 1,1-difluoroethyl group is a bioisostere for:

  • Ethyl Group: Similar steric volume, but

    
     is lipophilic and electron-withdrawing.
    
  • Carbonyl (Ketone): The

    
     bond creates a similar dipole to 
    
    
    
    but lacks hydrogen bond acceptor (HBA) capability, making it a "non-polar carbonyl" mimic.
Physicochemical Properties[1][7]
PropertyEffect of 1,1-Difluoroethyl vs. EthylMechanism
Lipophilicity (

)
Increases (+0.3 to +0.5)Fluorine is highly lipophilic; C-F bond has low polarizability.[1]
Metabolic Stability Significantly IncreasedBlocks benzylic oxidation (a common metabolic soft spot) by replacing labile C-H bonds with strong C-F bonds.
Acidity (Phenol pKa) Increases Acidity (Lower pKa)The

group is electron-withdrawing (Inductive effect,

), stabilizing the phenoxide anion.
Case Study: Ortho-Substitution

In drug discovery, placing the 1,1-difluoroethyl group ortho to a phenol is a strategic design choice.

  • Result: It creates a "molecular shield" around the phenol.[1]

  • Benefit: This reduces Phase II conjugation (glucuronidation) rates by sterically hindering the transferase enzymes, prolonging the drug's half-life (

    
    ).
    

References

  • Conformational analysis of difluoromethylornithine: Beilstein J. Org.[1] Chem. (2026).[3][4] "Factors influencing gas-phase and bioactive conformations."[1] Link

  • The difluoromethylene (CF2) group in aliphatic chains: Beilstein J. Org.[1][5] Chem. 2014, 10, 18–25.[5][6] "Synthesis and conformational preference of palmitic acids." Link

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers: Beilstein J. Org. Chem. (2016).[1][2][7] "Base-mediated reaction between phenols and halothane."[1][8] Link

  • Difluoroalkane synthesis by fluorination: Organic Chemistry Portal. "Use of DAST and Deoxo-Fluor for gem-difluorides." Link

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols: Molecules 2017, 22(3), 481. "Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes." Link

Sources

Technical Guide: Metabolic Stability of 3-(1,1-Difluoroethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the metabolic stability of 3-(1,1-difluoroethyl)phenol derivatives, structured for researchers in medicinal chemistry and drug metabolism.

Executive Summary: The Bioisosteric Advantage

The 1,1-difluoroethyl group (


) has emerged as a high-value bioisostere for ethyl (

), isopropyl (

), and trifluoromethyl (

) moieties. In the context of phenol derivatives, specifically This compound , this motif offers a dual advantage:
  • Metabolic Blockade: It sterically and electronically occludes the benzylic position, preventing rapid CYP450-mediated hydroxylation—a common clearance pathway for alkyl-substituted aromatics.

  • Physicochemical Modulation: It lowers the phenolic

    
     (increasing acidity) and modulates lipophilicity (
    
    
    
    ), often improving bioavailability while maintaining hydrogen-bond donor capability.

This guide details the mechanistic basis of this stability, the resulting metabolic shunts, and the experimental protocols required to validate these properties.

Physicochemical Basis of Stability

Electronic Effects and Modulation

The metabolic fate of phenols is heavily dictated by their acidity, which influences their ionization state at physiological pH and their affinity for Phase II conjugating enzymes (UGTs and SULTs).

  • Inductive Withdrawal: The gem-difluoro motif exerts a strong electron-withdrawing inductive effect (

    
    ). Unlike the ethyl group (weakly electron-donating), the 1,1-difluoroethyl group pulls electron density from the aromatic ring.
    
  • 
     Shift:  Unsubstituted phenol has a 
    
    
    
    . The introduction of a 3-(1,1-difluoroethyl) group lowers the
    
    
    to approximately 8.5–9.0 .
    • Consequence: At physiological pH (7.4), a higher fraction of the compound exists as the phenolate anion compared to the ethyl analogue. This can enhance solubility but may also alter the kinetics of glucuronidation, as UGTs generally prefer the neutral form or have specific optimal

      
       windows.
      
Conformational Bias and Sterics

The


 bond length (1.35 Å) is intermediate between 

(1.09 Å) and

(1.43 Å). The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).
  • The "Rotational Barrier": The 1,1-difluoroethyl group adopts a conformation that minimizes steric clash with the ortho-protons of the aromatic ring. This creates a rigid "shield" that hinders the approach of CYP450 heme iron-oxo species to the aromatic ring, providing a secondary layer of metabolic protection beyond simple bond strength.

Metabolic Pathways: Blockade and Shunting

The primary utility of the 1,1-difluoroethyl group is to block benzylic oxidation .

The Blocked Pathway (Phase I)

In an ethyl-substituted phenol, CYP450 enzymes (e.g., CYP2D6, CYP3A4) rapidly abstract a hydrogen atom from the benzylic carbon (


-carbon).
  • Ethyl Mechanism:

    
    .
    
    • Result: The resulting benzylic alcohol can undergo further oxidation to a ketone or dehydration.

  • Difluoroethyl Mechanism: The

    
     bond dissociation energy (~116 kcal/mol) is significantly higher than the benzylic 
    
    
    
    bond (~85 kcal/mol). The CYP450 high-valent iron-oxo species cannot abstract a fluorine atom.
    • Result: The benzylic metabolic "soft spot" is effectively sealed.

Metabolic Shunting (The "Switch")

When the primary clearance route is blocked, metabolism "shunts" to alternative pathways. For this compound, the dominant pathways become:

  • Aromatic Hydroxylation: CYP enzymes attacks the aromatic ring, typically at the para-position relative to the electron-donating hydroxyl group (position 6 or 4), forming a catechol or hydroquinone.

  • Phase II Conjugation: The phenolic hydroxyl becomes the primary clearance handle.

    • Glucuronidation: Formation of the O-glucuronide via UGTs.

    • Sulfation: Formation of the O-sulfate via SULTs.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the ethyl and difluoroethyl analogues.

MetabolicPathways cluster_0 Ethyl Analogue (Unstable) cluster_1 1,1-Difluoroethyl Analogue (Stable) EthylPhenol 3-Ethylphenol BenzylicRadical Benzylic Radical (Intermediate) EthylPhenol->BenzylicRadical CYP450 (H-abstraction) BenzylicAlcohol 1-(3-hydroxyphenyl)ethanol (Major Metabolite) BenzylicRadical->BenzylicAlcohol OH Rebound DifluoroPhenol This compound BlockedPath Benzylic Oxidation BLOCKED DifluoroPhenol->BlockedPath C-F Bond Strength RingOH Ring Hydroxylation (Minor) DifluoroPhenol->RingOH Metabolic Shunt (CYP450) Glucuronide O-Glucuronide (Major Clearance) DifluoroPhenol->Glucuronide Phase II (UGT)

Caption: Comparative metabolic fate. The 1,1-difluoroethyl group blocks the primary oxidative pathway, shifting clearance to Phase II conjugation.

Experimental Assessment Framework

To validate the stability and identify metabolites, a rigorous experimental protocol is required.

In Vitro Microsomal Stability Assay

This protocol is designed to quantify the Intrinsic Clearance (


) and half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Positive Control (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines

:


Metabolite Identification: The NMR Advantage

Standard LC-MS can miss metabolites if ionization efficiency changes. For fluorinated compounds,


 NMR is a powerful, unbiased tool for metabolite profiling.
  • Principle: The chemical shift of the

    
     group is highly sensitive to the local electronic environment.
    
  • Shift Prediction:

    • Parent (

      
      ): 
      
      
      
      to
      
      
      ppm (quartet).
    • Ring Hydroxylated Metabolite: Shift of ~1–2 ppm due to electronic perturbation.

    • Defluorinated Metabolite: Disappearance of the

      
       signal; appearance of fluoride ion (
      
      
      
      ) signal at
      
      
      ppm (rare for this motif).

Comparative Data Summary

The table below summarizes the expected physicochemical and metabolic shifts when replacing an ethyl group with a 1,1-difluoroethyl group on a phenol core.

Parameter3-EthylphenolThis compoundImpact
Bond Energy

(~98 kcal/mol)

(~116 kcal/mol)
High Stability
Primary Metabolism Benzylic Hydroxylation (Rapid)Phase II Conjugation (Slower)Increased

Phenolic

~10.0~8.8Increased Acidity
Lipophilicity (

)
~2.5~2.7Slight Increase
H-Bond Donor Strong (Phenol OH)Strong (Phenol OH)Retained
H-Bond Acceptor Weak (Phenol O)Weak (Phenol O + F atoms)Modulated

Synthesis of 3-(1,1-Difluoroethyl)phenols

Accessing these derivatives for testing often requires specific synthetic routes, as direct fluorination is difficult.

Preferred Route:

  • Starting Material: 3-Hydroxyacetophenone.

  • Protection: Protect phenol (e.g., Benzyl ether).

  • Fluorination: Treat ketone with Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) to generate the gem-difluoro motif.[1]

  • Deprotection: Hydrogenation to reveal the phenol.

Note: Direct fluorination of the unprotected phenol often leads to side reactions due to the nucleophilic hydroxyl group attacking the fluorinating reagent.

References

  • Vertex Pharmaceuticals. (2012). Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Journal of Medicinal Chemistry.

  • Fujiwara, T., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research.

Sources

Technical Guide: Acidity and Physicochemical Profiling of 3-(1,1-Difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, physicochemical properties, and medicinal chemistry applications of 3-(1,1-difluoroethyl)phenol compared to its non-fluorinated and perfluorinated analogs.

Executive Summary

In modern drug discovery, the 1,1-difluoroethyl group (


)  has emerged as a strategic bioisostere for the ethyl (

), isopropyl (

), and trifluoromethyl (

) moieties. Its unique ability to modulate lipophilicity and metabolic stability while exerting a distinct electronic influence makes it a valuable tool for "magic methyl" effects and scaffold hopping.

This guide provides a deep-dive analysis of the acidity (pKa) of this compound relative to phenol. We synthesize theoretical Hammett substituent constants with experimental protocols to define its physicochemical behavior.

Key Findings
  • Predicted pKa:

    
     (More acidic than phenol, less acidic than 3-trifluoromethylphenol).
    
  • Electronic Mode: Predominantly Inductive Electron Withdrawal (

    
    )  with negligible resonance contribution.
    
  • MedChem Utility: Blocks benzylic metabolic oxidation (CYP450) while maintaining lipophilicity similar to an ethyl group.

Theoretical Framework: Electronic Effects & Hammett Analysis

To understand the acidity of this compound, we must quantify the electronic influence of the


 substituent at the meta position.
Substituent Constants ( )

The Hammett equation (


) allows us to predict acidity based on substituent constants.
Substituent

(Meta)
Electronic NatureEffect on Phenol Acidity
Ethyl (

)

Weakly Electron Donating (

)
Decreases Acidity (pKa

10.[1]1)
Trifluoromethyl (

)

Strongly Electron Withdrawing (

)
Increases Acidity (pKa

8.[1]9)
1,1-Difluoroethyl (

)

(Est.)
Moderately Electron Withdrawing (

)
Increases Acidity (pKa

9.45)

Note: The


 for 

is estimated as intermediate between

(

) and the ethyl group, accounting for the electron-releasing effect of the methyl group counteracting the two fluorines.
Mechanistic Pathway

The acidity of phenol is governed by the stability of the phenoxide anion.

  • Phenol (Reference): pKa

    
    . Resonance stabilization of the anion is standard.
    
  • This compound: The two fluorine atoms on the benzylic carbon exert a strong inductive pull (

    
    )  through the 
    
    
    
    -bond framework. This stabilizes the negative charge on the phenoxide oxygen. However, unlike a carbonyl or nitro group, there is no direct resonance conjugation (
    
    
    ) into the ring.
Visualization of Electronic Effects

ElectronicEffects cluster_legend Acidity Trend Phenol Phenol (pKa 9.95) Ethyl 3-Ethylphenol (+I Effect, Destabilizing) Phenol->Ethyl Subst. H -> Et (e- Donating) Difluoro This compound (-I Effect, Stabilizing) Phenol->Difluoro Subst. H -> CF2Me (Modest e- Withdrawing) Trifluoro 3-Trifluoromethylphenol (Strong -I Effect) Difluoro->Trifluoro Subst. Me -> F (Increased Withdrawal) Trend Ethyl < Phenol < Difluoroethyl < Trifluoromethyl

Caption: Comparative acidity trend driven by inductive effects. Green indicates the target compound's intermediate acidity.

Experimental Determination Protocol

As a Senior Scientist, relying solely on calculation is insufficient. The following protocol outlines the Spectrophotometric Determination of pKa , the gold standard for phenols due to the distinct UV shift between the neutral and ionized forms.

Principle

Phenols exhibit a bathochromic shift (red shift) and hyperchromic effect (increased intensity) upon deprotonation. The pKa is determined by the Henderson-Hasselbalch equation at the isosbestic point or


 of the phenoxide.


Reagents & Equipment
  • Compound: this compound (>98% purity).

  • Buffer System: Britton-Robinson or Phosphate-Citrate buffers (pH 7.0 – 12.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

  • Temperature: Controlled at

    
    .
    
Workflow Diagram

ExperimentalWorkflow Start Start: 10 mM Stock Solution (in Methanol) Dilution Prepare Aliquots (50 µM final conc.) Start->Dilution Scan UV-Vis Scan (200-400 nm) Determine λmax (Phenoxide) Dilution->Scan scan pH 7 & 12 Buffers Prepare 10 Buffers (pH 7.0 to 12.0, 0.5 unit steps) Buffers->Dilution Mix Measure Measure Absorbance at λmax (e.g., 290 nm) Scan->Measure Plot Sigmoidal Regression Abs vs. pH Measure->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Step-by-step spectrophotometric workflow for precise pKa determination.

Synthesis & Manufacturing

Accessing the this compound motif requires specialized fluorination chemistry, as direct fluorination is non-selective.

Preferred Route: Nickel-Catalyzed Cross-Coupling

The most robust method involves the coupling of arylboronic acids with 1,1-difluoroethyl chloride or equivalent surrogates.

  • Starting Material: 3-Hydroxyphenylboronic acid (protected as pinacol ester or MOM-ether).

  • Reagent: 1,1-Difluoroethyl chloride (

    
    ) or 
    
    
    
    activators.
  • Catalyst:

    
     / 
    
    
    
    .
  • Conditions:

    
    , Dioxane/Water, 
    
    
    
    .
Synthetic Logic
  • Protection: The phenol

    
     is acidic and can interfere with radical/metal mechanisms. Protect as MOM or Benzyl ether.
    
  • Coupling: The Ni-catalyst facilitates the oxidative addition of the fluoroalkyl halide and transmetallation with the boronic acid.

  • Deprotection: Acidic hydrolysis yields the target phenol.

Medicinal Chemistry Applications

Why choose this compound over standard phenol or 3-trifluoromethylphenol?

Metabolic Stability (The "Deuterium" Effect)

The benzylic position of an ethyl group (


) is a "metabolic hotspot," prone to rapid oxidation by CYP450 enzymes to form the alcohol/ketone.
  • Solution: Replacing the

    
    -hydrogens with fluorine (
    
    
    
    ) completely blocks this metabolic pathway.
  • Advantage: Unlike the

    
     group, the 
    
    
    
    group retains a steric bulk similar to isopropyl and lipophilicity similar to ethyl, without the excessive electron withdrawal that might kill potency.
Lipophilicity ( )
  • Phenol:

    
    
    
  • 3-Ethylphenol:

    
    [1]
    
  • This compound:

    
    
    
  • 3-Trifluoromethylphenol:

    
    [1]
    

The 1,1-difluoroethyl group is a lipophilic bioisostere . It increases membrane permeability compared to the parent phenol, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.

Hydrogen Bonding

The fluorine atoms in the


 group are weak hydrogen bond acceptors (much weaker than oxygen or nitrogen). However, the polarization of the C-F bond can engage in orthogonal dipolar interactions with protein backbones, potentially improving binding affinity.

Data Summary Table

PropertyPhenol3-EthylphenolThis compound3-Trifluoromethylphenol
Structure




pKa (Exp/Pred) 9.95 ~10.1~9.45 8.9
Hammett

0.00-0.07+0.22 (Est) +0.43
Electronic Effect ReferenceWeak Donor (+I)Modest Acceptor (-I) Strong Acceptor (-I)
Metabolic Risk Phase II (Gluc)High (Benzylic Ox)Low (Blocked) Low (Blocked)
Bioisostere For --Ethyl / Isopropyl Chlorine / Ethyl

References

  • Hammett Sigma Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Synthesis of 1,1-Difluoroethyl Arenes

    • Xu, P., Guo, S., & Wang, L. (2019). Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride. Organic Letters, 21(13), 5078–5082. Link

  • Bioisosterism of Fluoroalkyl Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • pKa Determination Protocols

    • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

  • Acidity of Fluorinated Phenols

    • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90(1), 445–458. Link

Sources

Methodological & Application

Precision Fluorination Strategies: Synthesis of 3-(1,1-difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of 3-(1,1-difluoroethyl)phenol from 3-hydroxyacetophenone presents a classic chemoselectivity challenge in medicinal chemistry: transforming a ketone into a gem-difluoro moiety in the presence of a nucleophilic phenol.

While direct fluorination using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is theoretically possible, it is operationally hazardous and low-yielding for this substrate. The phenolic hydroxyl group acts as a competing nucleophile, reacting with the sulfur-fluorine reagent to form unstable alkoxy-sulfur intermediates, leading to polymerization, elimination, or ring fluorination.

The Authoritative Route: To ensure high purity and reproducibility suitable for drug development, this guide mandates a Protection-Fluorination-Deprotection (PFD) strategy. We will utilize an Acetate (Ac) protecting group due to its orthogonality to the fluorination conditions (acidic/electrophilic) and ease of removal.

The Chemoselectivity Challenge

The primary failure mode in direct fluorination is the rapid reaction of the phenol with the fluorinating agent:

  • Phenol Attack:

    
    
    
  • Consequences: The resulting intermediate decomposes or reacts promiscuously, consuming the expensive fluorinating reagent and generating excess HF, which degrades the substrate.

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis proceeds in three distinct stages. The critical control point is Step 2 , where moisture exclusion is paramount to prevent the runaway generation of HF.

G SM 3-Hydroxyacetophenone Step1 Step 1: Protection (Ac2O, Pyridine) SM->Step1 Int1 3-Acetoxyacetophenone Step1->Int1 Step2 Step 2: Fluorination (Deoxo-Fluor, DCM) Int1->Step2 Int2 3-(1,1-difluoroethyl) phenyl acetate Step2->Int2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Prod Target: This compound Step3->Prod

Figure 1: The "Gold Standard" PFD Synthetic Route.

Step 1: Phenolic Protection (Acetylation)

Objective: Mask the phenolic proton to prevent interference with the fluorinating agent. Reagents: Acetic Anhydride (


), Pyridine, DMAP (catalytic).
  • Setup: Charge a round-bottom flask with 3-hydroxyacetophenone (1.0 equiv) and DCM (10 volumes).

  • Addition: Add Pyridine (1.5 equiv) and DMAP (0.05 equiv). Cool to 0°C.[1]

  • Reaction: Dropwise add Acetic Anhydride (1.2 equiv) over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with Sat.

    
     and Brine.[1] Dry over 
    
    
    
    .[1][2]
  • Output: Concentrate to yield 3-acetoxyacetophenone . (Typical Yield: >95%).

    • Checkpoint: Verify disappearance of broad -OH stretch (~3200-3400 cm⁻¹) in IR.

Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the ketone to a gem-difluoro group.[3][4] Reagent Choice: Deoxo-Fluor® is selected over DAST due to its higher thermal decomposition threshold (Deoxo-Fluor: >140°C vs. DAST: ~90°C), making it safer for scale-up.

Safety Warning: Deoxo-Fluor reacts violently with water to release HF.[1] All glassware must be oven-dried. Perform in a fume hood.

  • Preparation: Dissolve 3-acetoxyacetophenone (1.0 equiv) in anhydrous DCM (15 volumes) in a Teflon or dry glass vessel under Nitrogen/Argon atmosphere.

    • Note: Do not use THF or ethers if possible, as they can undergo ring-opening side reactions with strong Lewis acids, though DCM is standard.

  • Activator Addition: Add Ethanol (0.2 equiv) extremely slowly (Optional).

    • Expert Insight: A catalytic amount of alcohol generates HF in situ, which catalyzes the reaction by activating the fluorinating agent. However, for high-purity applications, this is often skipped to minimize side products. We recommend proceeding without this additive first.

  • Reagent Addition: Cool the solution to 0°C . Add Deoxo-Fluor (2.5 equiv) dropwise via syringe.

    • Stoichiometry: We use excess (2.5 eq) because the ester carbonyl is less reactive but can consume reagent if the reaction is prolonged. The ketone reacts preferentially.

  • Reaction: Allow to warm to RT. Stir for 16–24 hours.

    • Monitoring: TLC/LC-MS. Look for the disappearance of the ketone.

  • Quench (Hazardous): Cool to 0°C. Very slowly add the reaction mixture into a stirring solution of Sat.

    
     .
    
    • Critical: Do not add water to the reaction; add the reaction to the bicarbonate. Significant gas evolution (

      
      ) will occur.
      
  • Purification: Extract with DCM. Pass through a short silica plug to remove sulfonamide byproducts.

  • Output: 3-(1,1-difluoroethyl)phenyl acetate .

Step 3: Deprotection (Hydrolysis)

Objective: Restore the phenol without eliminating the fluoride. Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Setup: Dissolve the intermediate from Step 2 in THF/Water (3:1) .

  • Reaction: Add LiOH (2.0 equiv). Stir at 0°C for 30 minutes, then RT for 1 hour.

    • Selectivity: Mild basic conditions cleave the ester. The benzylic gem-difluoride is relatively stable to base, but avoid heating or strong alkoxides (like NaOEt) which could trigger elimination to a vinyl fluoride (styrene derivative).

  • Workup: Acidify carefully with 1M HCl to pH ~4. Extract with Ethyl Acetate.[3]

  • Final Purification: Column chromatography (Hexanes/EtOAc).

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway

Understanding the mechanism clarifies why moisture control is vital. The reaction proceeds via an activated cation.

Mechanism cluster_precaution Side Reaction (Wet Conditions) Step1 Ketone Activation: Sulfur attacks Carbonyl Oxygen Step2 Formation of Alkoxy-Amino-Sulfur Intermediate Step1->Step2 Step3 Nucleophilic Attack (F-) Releases R2N-SO-F Step2->Step3 + F- Step4 Carbocation / Ion Pair Formation Step3->Step4 Step5 Second Fluoride Attack (Gem-Difluoride Formation) Step4->Step5 Water H2O present HF_Gen Hydrolysis of Reagent Generates HF + SO2 Water->HF_Gen

Figure 2: Mechanism of Deoxofluorination. Note that water competes with the ketone for the sulfur center.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Step 2) Moisture in solvent/reagent.Distill DCM over

. Use fresh Deoxo-Fluor.
Vinyl Fluoride Byproduct Elimination due to high temp.Keep reaction at RT or below. Do not heat >40°C.
Starting Material Remains Old Reagent or Steric Bulk.Add 0.5 eq additional Deoxo-Fluor. Stir longer (48h).
Ring Fluorination Phenol was not fully protected.Ensure Step 1 completion (check NMR/IR).
Silyl Cleavage Used TBS/TMS protection.Switch to Acetate (Ac) or Benzyl (Bn) protection.

Part 4: Safety & References

Critical Safety Notes
  • HF Burns: Deoxo-Fluor releases HF on contact with moisture.[1] HF causes deep, painless burns that destroy bone. Always have Calcium Gluconate gel readily available in the workspace.

  • Pressure: The quench generates

    
    . Do not seal the quench vessel.
    
  • Storage: Store Deoxo-Fluor in a plastic (HDPE/Teflon) container in the fridge. It etches glass over long periods.

References
  • Deoxo-Fluor Reagent: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[4][5] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • General Fluorination Review: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis, 2002(17), 2561-2578. Link

  • Phenol Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Phenols/Esters). Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Bis(2-methoxyethyl)aminosulfur trifluoride. Link

Sources

Application Note: Strategies for Introducing the 1,1-Difluoroethyl Group to Phenolic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring robust protocols for introducing the 1,1-difluoroethyl (


)  group into phenolic substrates. This moiety serves as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, and tert-butyl groups.

Executive Summary

The 1,1-difluoroethyl (


) group acts as a "lipophilic hydrogen bond donor" mimic (when adjacent to heteroatoms) and a metabolic blocker. Unlike the common difluoromethyl (

) group, the 1,1-difluoroethyl motif adds significant steric bulk and lipophilicity (

vs

) without introducing a reactive C-H bond.

For phenolic substrates, two distinct transformations are relevant:

  • 
    -Difluoroethylation:  Formation of aryl 1,1-difluoroethyl ethers (
    
    
    
    ).
  • 
    -Difluoroethylation:  Direct functionalization of the aromatic ring (
    
    
    
    ).

Direct nucleophilic substitution (


) using 1,1-difluoroethyl halides (e.g., 

) is generally ineffective due to the severe electronic repulsion of the fluorine lone pairs and the instability of the requisite carbocation (

). Therefore, specialized reagents and indirect protocols are required.

Reagent Landscape & Selection Guide

TransformationTarget MotifPrimary ReagentMechanismKey Advantage

-Alkylation

2-Bromo-1,1-difluoroethene Addition-HydrogenolysisHigh yield; avoids unstable alkylating agents.

-Coupling

1,1-Difluoroethyl chloride Ni-Catalyzed Cross-CouplingUses cheap industrial gas; works on boronic acids.[1][2]

-H Activation

Zn(SO

CF

Me)

(DFES-Zn)
Radical Innate C-H FunctionalizationDirect late-stage functionalization; operational simplicity.

Protocol A: -Difluoroethylation (Ether Synthesis)

Target: Synthesis of Aryl 1,1-Difluoroethyl Ethers (


)
Concept:  Since direct alkylation fails, this protocol utilizes a robust two-step sequence: nucleophilic addition of the phenoxide to a gem-difluoroalkene followed by reductive debromination.
Reagents Required
  • Substrate: Phenol derivative (

    
    ).
    
  • Reagent: 2-Bromo-1,1-difluoroethene (

    
    , CAS: 359-08-0) (
    
    
    
    ). Note: This is a gas/low-boiling liquid (bp 5–6 °C); handle with a dry ice condenser.
  • Base: Potassium Hydroxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent:

    
    -Dimethylformamide (DMF) or Acetonitrile (
    
    
    
    ).
  • Hydrogenolysis:

    
     (
    
    
    
    ),
    
    
    
    
    , Sodium Acetate (
    
    
    ).
Step-by-Step Protocol
Step 1: Formation of the Bromodifluoroethyl Ether Intermediate
  • Setup: Flame-dry a pressure tube or round-bottom flask equipped with a dry-ice reflux condenser.

  • Dissolution: Dissolve the phenol (

    
    ) in DMF (
    
    
    
    ). Add
    
    
    (
    
    
    , finely ground). Stir at room temperature for 15 minutes to generate the phenoxide.
  • Addition: Cool the mixture to

    
    . Slowly introduce 2-bromo-1,1-difluoroethene (
    
    
    
    ) into the headspace or bubble it into the solution if gaseous.
    • Critical: If using a sealed tube, add the reagent as a pre-cooled liquid at

      
       before sealing.
      
  • Reaction: Stir at

    
     for 4–12 hours.
    
    • Mechanism:[3][4][5][6][7] The phenoxide attacks the

      
       position. Protonation by trace water or workup gives the intermediate 
      
      
      
      .
  • Workup: Dilute with water, extract with diethyl ether, dry over

    
    , and concentrate. Purify by flash chromatography if necessary (often not required).
    
Step 2: Reductive Debromination
  • Setup: Dissolve the intermediate (

    
    ) in Methanol (
    
    
    
    ) or Ethanol (
    
    
    ).
  • Catalyst: Add

    
    
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) to buffer the
    
    
    formed.
  • Reduction: Stir under a balloon of

    
     (
    
    
    
    ) at room temperature for 2–6 hours.
  • Isolation: Filter through a pad of Celite. Concentrate the filtrate to obtain the pure

    
    .
    
Mechanistic Workflow (Method A)

ODifluoroethylation Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (KOH/Cs2CO3) Base->Phenoxide Intermediate Intermediate (Ar-O-CF2-CH2Br) Phenoxide->Intermediate Nucleophilic Attack on CF2 Reagent 2-Bromo-1,1-difluoroethene (CF2=CHBr) Reagent->Intermediate Product Product (Ar-O-CF2CH3) Intermediate->Product Reductive Debromination H2 H2 / Pd/C (Hydrogenolysis) H2->Product

Figure 1: Two-step sequence for O-difluoroethylation avoiding unstable alkyl halides.

Protocol B: -Difluoroethylation (Cross-Coupling)

Target: Synthesis of (1,1-Difluoroethyl)arenes (


)
Concept:  For phenolic substrates, the hydroxyl group is best converted to a leaving group (Triflate) or a directing group (Boronic Ester) to enable Nickel-catalyzed cross-coupling with the industrial feedstock 1,1-difluoroethyl chloride.
Reagents Required
  • Substrate: Aryl Boronic Acid (

    
    ) [Derived from Phenol via Triflate 
    
    
    
    Pinacolborane].
  • Reagent: 1,1-Difluoroethyl chloride (

    
    , HCFC-142b).[2] Note: Gas at RT.
    
  • Catalyst:

    
     (
    
    
    
    ).
  • Ligand:

    
     (
    
    
    
    ) or
    
    
    .
  • Reductant/Base:

    
     or 
    
    
    
    (if reductive) or
    
    
    .
  • Solvent: Dioxane or DME.

Step-by-Step Protocol
  • Pre-reaction: Convert the phenol to the aryl triflate (

    
    , Pyridine) and then to the aryl boronic acid/ester (
    
    
    
    ,
    
    
    cat).
  • Catalyst Loading: In a glovebox or purged pressure tube, combine

    
     (
    
    
    
    ),
    
    
    (
    
    
    ), and Ligand (
    
    
    ).
  • Reagent Addition: Add

    
     (
    
    
    
    ) and dry Dioxane (
    
    
    ).
  • Gas Introduction: Cool the tube to

    
    . Condense 
    
    
    
    (
    
    
    ) into the tube. Seal the vessel tightly.
  • Coupling: Heat to

    
     for 18–24 hours.
    
  • Workup: Cool, vent carefully (excess gas), filter through Celite, and purify by column chromatography.

Protocol C: Radical C-H Difluoroethylation (Baran's Method)

Target: Direct C-H functionalization of electron-rich heteroaromatic phenols. Reagent: Zinc 1,1-difluoroethanesulfinate (DFES-Zn ,


).
Step-by-Step Protocol
  • Setup: Open air compatible. Dissolve substrate (

    
    ) in 
    
    
    
    (
    
    
    ).
  • Reagents: Add DFES-Zn (

    
    ) and TBHP  (
    
    
    
    aq.,
    
    
    ) at
    
    
    .
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Note: This method works best on heterocycles (pyridines, quinolines). For simple phenols, electron density may require optimization of the oxidant to prevent phenol oxidation.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield (Method A) Elimination of

from intermediate
Ensure temperature is controlled; do not overheat step 1.
Incomplete Reduction Catalyst poisoningUse fresh

; ensure

is present to scavenge acid.
Gas Handling Leaking pressure tubesUse high-pressure rated Ace Glass tubes with Teflon seals.
Safety Warning HCFC-142b Flammable gas. Perform all condensations in a well-ventilated fume hood.

References

  • O-Difluoroethylation via 2-Bromo-1,1-difluoroethene

    • Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of -Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters, 14(15), 3936–3939.
  • Ni-Catalyzed Cross-Coupling with 1,1-Difluoroethyl Chloride

    • Guo, W., et al. (2019). Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride. RSC Advances, 9, 28409-28413.[7]

  • Radical Difluoroethylation (Sulfinates)

    • Fujiwara, Y., et al. (2012). Practical C-H Functionalization of Quinolines with Boronic Acids. Nature, 492, 95–99.
  • Halothane Method (Historical Context): Yagupolskii, L. M., et al. (1998). Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Journal of Fluorine Chemistry.

Sources

Application Note: A Three-Step Protocol for the Synthesis of 3-(1,1-difluoroethyl)phenol via Deoxyfluorination of 3-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The gem-difluoroethyl group, in particular, serves as a valuable bioisostere for a hydroxyl or carbonyl moiety. This application note provides a detailed, three-step protocol for the synthesis of 3-(1,1-difluoroethyl)phenol from the readily available starting material, 3-hydroxyacetophenone. The synthetic strategy hinges on the protection of the reactive phenolic hydroxyl group, followed by deoxyfluorination of the ketone, and subsequent deprotection to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind each step to ensure robust and reproducible results.

Strategic Overview: A Three-Step Approach

Direct deoxyfluorination of 3-hydroxyacetophenone is synthetically challenging due to the comparable reactivity of the phenolic hydroxyl group and the enol form of the ketone with fluorinating agents like Deoxofluor. To achieve selective conversion of the acetyl group to a 1,1-difluoroethyl group, a protection-deprotection strategy is employed. The synthesis is therefore divided into three key stages:

  • Protection: The phenolic hydroxyl group of 3-hydroxyacetophenone is protected as a benzyl ether. This protecting group is stable under the conditions of the subsequent deoxyfluorination step.

  • Deoxyfluorination: The ketone functionality of the protected intermediate, 3-(benzyloxy)acetophenone, is converted to the corresponding gem-difluoride using Deoxofluor, a thermally stable and effective deoxyfluorinating agent.[1][2]

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis to unveil the final product, this compound.

Synthesis_Workflow Start 3-Hydroxyacetophenone Protected 3-(Benzyloxy)acetophenone Start->Protected Step 1: Protection (BnBr, K2CO3) Fluorinated 1-(3-(Benzyloxy)phenyl)-1,1-difluoroethane Protected->Fluorinated Step 2: Deoxyfluorination (Deoxofluor) Final This compound Fluorinated->Final Step 3: Deprotection (H2, Pd/C)

Caption: Overall synthetic workflow.

Part 1: Detailed Experimental Protocols

Step 1: Protection of 3-Hydroxyacetophenone as a Benzyl Ether

Scientific Rationale: The acidic proton of the phenolic hydroxyl group would readily react with the deoxyfluorinating agent. Therefore, protection is necessary to ensure the selective fluorination of the ketone. The benzyl ether is an ideal protecting group as it is robust enough to withstand the fluorination conditions and can be cleaved under mild hydrogenolysis conditions that are unlikely to affect the newly installed difluoromethyl group.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Hydroxyacetophenone136.155.00 g36.71.0
Benzyl bromide (BnBr)171.046.88 g (4.78 mL)40.41.1
Potassium carbonate (K₂CO₃)138.217.61 g55.11.5
Acetone58.08100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol), potassium carbonate (7.61 g, 55.1 mmol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (4.78 mL, 40.4 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford 3-(benzyloxy)acetophenone as a low melting solid.[4]

Characterization of 3-(Benzyloxy)acetophenone:

  • Appearance: Light yellow low melting solid.[4]

  • Melting Point: 29-30 °C.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.50-7.30 (m, 7H), 5.12 (s, 2H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 197.8, 158.9, 138.5, 136.6, 129.6, 128.6, 128.1, 127.5, 121.7, 120.3, 113.8, 70.1, 26.7.

  • Mass Spectrum (EI): m/z 226.27 [M]⁺.

Step 2: Deoxyfluorination of 3-(Benzyloxy)acetophenone

Scientific Rationale: Deoxofluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is a versatile and thermally stable deoxyfluorinating agent that efficiently converts ketones to gem-difluorides.[1][5] It offers advantages over diethylaminosulfur trifluoride (DAST), including enhanced thermal stability and often higher yields.[2] The reaction proceeds via a nucleophilic substitution mechanism.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-(Benzyloxy)acetophenone226.274.00 g17.71.0
Deoxofluor221.245.85 g (4.8 mL)26.51.5
Anhydrous Dichloromethane (DCM)84.9380 mL--

Procedure:

  • CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous conditions. All glassware must be oven-dried. Deoxofluor reacts violently with water.[6]

  • To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(benzyloxy)acetophenone (4.00 g, 17.7 mmol) and anhydrous dichloromethane (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Deoxofluor (4.8 mL, 26.5 mmol) dropwise to the cooled solution over 30 minutes via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (Eluent: 10% Ethyl acetate in Hexanes).

  • QUENCHING (CAUTION): Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) at 0 °C with vigorous stirring. This will quench the excess Deoxofluor and neutralize the HF byproduct.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 5% ethyl acetate in hexanes to yield 1-(3-(benzyloxy)phenyl)-1,1-difluoroethane .

Characterization of 1-(3-(Benzyloxy)phenyl)-1,1-difluoroethane:

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.29 (m, 5H), 7.25-7.19 (m, 1H), 7.10-7.05 (m, 2H), 6.95 (d, J = 7.6 Hz, 1H), 5.08 (s, 2H), 1.95 (t, J = 18.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.5, 136.8, 130.0, 128.6, 128.0, 127.5, 124.7 (t, J = 239.4 Hz), 120.5, 115.5, 114.2, 70.0, 24.5 (t, J = 29.3 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -93.5 (q, J = 18.4 Hz).

  • Mass Spectrum (EI): m/z 248.28 [M]⁺.

Step 3: Deprotection of the Benzyl Ether

Scientific Rationale: Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl ethers.[3] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly chemoselective and will not affect the aromatic ring or the gem-difluoro group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(3-(Benzyloxy)phenyl)-1,1-difluoroethane248.283.00 g12.11.0
Palladium on Carbon (10% Pd/C)-300 mg-10 wt%
Methanol (MeOH)32.0460 mL--
Hydrogen (H₂) gas2.02Balloon-Excess

Procedure:

  • To a 100 mL round-bottom flask, add 1-(3-(benzyloxy)phenyl)-1,1-difluoroethane (3.00 g, 12.1 mmol), methanol (60 mL), and 10% Pd/C (300 mg).

  • Seal the flask with a septum and purge the system with hydrogen gas from a balloon for 5 minutes.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Ethyl acetate in Hexanes).

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 15 mL). CAUTION: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford This compound as a colorless oil.

Part 2: Product Characterization

Final Product: this compound

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.27 (t, J = 7.9 Hz, 1H), 7.05 (d, J = 7.7 Hz, 1H), 6.99 (s, 1H), 6.88 (dd, J = 8.1, 2.1 Hz, 1H), 5.05 (s, 1H, -OH), 1.93 (t, J = 18.5 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 130.3, 124.6 (t, J = 239.5 Hz), 120.9, 116.8, 115.5, 24.4 (t, J = 29.2 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -93.6 (q, J = 18.5 Hz).

  • Mass Spectrum (EI): m/z 158.15 [M]⁺.

Reaction_Mechanism cluster_step2 Step 2: Deoxyfluorination Mechanism Ketone Protected Ketone (3-(Benzyloxy)acetophenone) Intermediate1 Oxosulfonium Ion Intermediate Ketone->Intermediate1 Nucleophilic attack of ketone oxygen Deoxofluor Deoxofluor (BAST) Deoxofluor->Intermediate1 Intermediate2 Difluoro Intermediate Intermediate1->Intermediate2 Fluoride attack & loss of SOF₂ Product2 1-(3-(Benzyloxy)phenyl)- 1,1-difluoroethane Intermediate2->Product2 Second fluoride attack

Caption: Simplified mechanism of deoxyfluorination.

Part 3: Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][7][8]

Reagent-Specific Hazards:

  • Benzyl bromide: is a lachrymator and corrosive. Handle with care in a fume hood.

  • Deoxofluor: is highly reactive and moisture-sensitive. It reacts violently with water to release hydrogen fluoride (HF), which is extremely corrosive and toxic.[6] Always handle Deoxofluor under an inert atmosphere and use anhydrous solvents and glassware. Quenching should be performed slowly and at low temperatures.

  • Palladium on Carbon (Pd/C): can be pyrophoric, especially when dry and exposed to air. Keep the catalyst wet during filtration and handle with care.

Conclusion

This application note provides a comprehensive and reliable three-step protocol for the synthesis of this compound. By employing a robust protection-deprotection strategy, the selective deoxyfluorination of the ketone functionality is achieved with good yield and purity. The detailed experimental procedures, along with the scientific rationale and safety precautions, are intended to enable researchers to successfully implement this synthesis in their own laboratories for applications in drug discovery and development.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054.
  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

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  • Organic Syntheses. GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE WITH DEOXO-FLUOR®. Org. Synth.2014, 91, 80.
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  • Sladojevich, F.; Arlow, S. I.; Tang, P.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. J. Am. Chem. Soc.2013, 135 (7), 2470–2473.
  • Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Org. Lett.2008, 10 (9), 1795–1798.
  • Fuchibe, K.; Matsuo, T.; Ichikawa, J. Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. Org. Lett.2023, 25 (23), 4254–4258.
  • Das, A. K.; Ye, G.; Abd-El-Aziz, A. S. A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. J. Anal. Toxicol.2003, 27 (5), 273–278.
  • Kim, H. J.; Park, J. H.; Lee, H. J.; Kim, J. N. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein J. Org. Chem.2021, 17, 111–116.
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  • Tang, P.; Wang, W.; Ritter, T. Deoxyfluorination of Phenols. J. Am. Chem. Soc.2011, 133 (30), 11482–11484.
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  • Sajiki, H.; Hattori, K.; Hirota, K. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. J. Org. Chem.1998, 63 (22), 7990–7992.
  • da Silva, A. J. M.; de Souza, M. C. B. V.; Rossi, M. H.; de Almeida, M. V. Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. J. Braz. Chem. Soc.1999, 10 (5), 347–353.
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

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  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]

  • Barnes, S.; Kirk, M.; Coward, L. Improved high sensitivity analysis of polyphenols and their metabolites by nano-liquid chromatography-mass spectrometry. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2014, 967, 143–150.
  • Zhang, Y.; Song, Z.; Wang, D.
  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

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  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

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  • Gerig, J. T. Fluorine NMR. Methods in Enzymology1994, 239, 536–556.
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

  • Scholars' Bank. BENZOFULVENE SYNTHESIS AND EMISSION BASED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

Sources

Application Note: Incorporating 3-(1,1-Difluoroethyl)phenol into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic incorporation of the 3-(1,1-difluoroethyl)phenol motif into kinase inhibitor scaffolds. In medicinal chemistry, this fragment serves as a critical bioisostere for 3-ethylphenol or 3-isopropylphenol moieties. The gem-difluoro substitution (


) is employed primarily to block benzylic oxidation—a common metabolic "soft spot" mediated by Cytochrome P450 enzymes (CYPs)—while modulating lipophilicity and maintaining steric fidelity.

This document provides a validated workflow for:

  • Rational Design: Understanding the physicochemical impact of the 1,1-difluoroethyl group.

  • Fragment Synthesis: A robust, scalable protocol to synthesize this compound from 3-hydroxyacetophenone.

  • Scaffold Incorporation: Coupling the fragment to a representative kinase core (4-chloroquinazoline) via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Validation: Analytical and biochemical profiling.

Scientific Rationale & Design Principles

The "Fluorine Effect" in Kinase Inhibitors

Kinase inhibitors often rely on hydrophobic interactions within the ATP-binding pocket (specifically the gatekeeper and solvent-exposed regions). Alkyl groups (ethyl, isopropyl) facilitate these interactions but are prone to rapid metabolic clearance via benzylic hydroxylation.

Why this compound?

  • Metabolic Blockade: Replacing benzylic hydrogens with fluorine atoms (

    
    ) eliminates the site of CYP-mediated hydrogen abstraction, significantly extending half-life (
    
    
    
    ).
  • Bioisosterism: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å).[1] The

    
     group mimics the steric bulk of an isopropyl group rather than an ethyl group due to the slightly larger size of fluorine, ensuring the ligand still fills the hydrophobic pocket.
    
  • Lipophilicity Modulation: The highly polarized C-F bonds decrease the electron density of the aromatic ring, potentially strengthening

    
    -stacking interactions with the kinase hinge region or gatekeeper residues.
    
Physicochemical Comparison
Property3-Ethylphenol3-IsopropylphenolThis compound Impact
Metabolic Liability High (Benzylic Ox.)High (Benzylic Ox.)Low (Blocked) Extended in vivo efficacy
Electronic Effect (

)
-0.15 (Donor)-0.15 (Donor)+0.10 (Weak Acceptor) Modulates phenol pKa
Lipophilicity (

)
Reference+0.4+0.2 to +0.3 Improved membrane permeability
H-Bond Donor Phenol OHPhenol OHPhenol OH (More Acidic) Stronger H-bond to Glu/Asp residues

Experimental Protocols

Synthesis of this compound

Objective: Synthesize the building block from commercially available 3-hydroxyacetophenone. Safety Note: Deoxofluor and DAST are thermally unstable. Reactions must be kept below 50°C. Perform all steps in a fume hood.

Step 1: Phenol Protection

Reagents: 3-Hydroxyacetophenone, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DCM.

  • Dissolve 3-hydroxyacetophenone (10.0 g, 73.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Add imidazole (12.5 g, 183 mmol) followed by TBSCl (13.3 g, 88.2 mmol) at 0°C.

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with water (2 x 50 mL) and brine. Dry over

    
    , concentrate.
    
  • Yield: ~95% of 1-(3-((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-one .

Step 2: Deoxyfluorination (The Critical Step)

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM. Rationale: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though DAST can be used at -78°C.

  • Dissolve the protected ketone from Step 1 (10.0 g, 40 mmol) in anhydrous DCM (80 mL) in a Teflon or polypropylene vessel (glass etching risk).

  • Cool to 0°C under nitrogen.

  • Add Deoxo-Fluor (19.5 g, 88 mmol, 2.2 equiv) dropwise over 20 minutes.

  • Allow to warm to RT and stir for 16–24 hours.

  • Quenching (Exothermic): Cool to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

  • Product: tert-butyl(3-(1,1-difluoroethyl)phenoxy)dimethylsilane .

Step 3: Deprotection

Reagents: TBAF (Tetra-n-butylammonium fluoride), THF.

  • Dissolve the fluorinated intermediate in THF (50 mL).

  • Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C. Stir for 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Final Purification: Silica gel chromatography.

  • Final Product: This compound . Confirm by

    
     NMR and 
    
    
    
    NMR (Doublet/Multiplet around -85 to -90 ppm).
Incorporation into Kinase Scaffold ( Coupling)

Scenario: Coupling the fragment to 4-chloroquinazoline (a common EGFR/VEGFR kinase core).

Protocol:
  • Reaction Mix: In a microwave vial, combine:

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv, Kinase Core)

    • This compound (1.1 equiv, Fragment)

    • 
       (2.5 equiv, Base)
      
    • DMF (Dimethylformamide, anhydrous, 0.1 M concentration)

  • Conditions: Heat at 80°C for 4 hours (conventional) or 100°C for 30 mins (Microwave).

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallization from EtOH or HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Visualization of Workflows

Synthesis & Logic Diagram

The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic behind the modification.

G cluster_sar SAR Logic: Why this fragment? Start 3-Hydroxyacetophenone (Starting Material) Step1 Protection (TBSCl, Imidazole) Start->Step1 Step2 Deoxyfluorination (Deoxo-Fluor/DAST) Replaces C=O with CF2 Step1->Step2 Nucleophilic Fluorination Step3 Deprotection (TBAF) Step2->Step3 Fragment This compound (The Fragment) Step3->Fragment Coupling SnAr Coupling (K2CO3, DMF, 80°C) Fragment->Coupling Nucleophile Scaffold 4-Chloroquinazoline (Kinase Core) Scaffold->Coupling Electrophile FinalDrug Final Kinase Inhibitor (Metabolically Stable) Coupling->FinalDrug Logic1 Ethyl Group (-CH2CH3) Metabolic Liability (CYP450) Logic2 Difluoroethyl (-CF2CH3) Blocks Oxidation Mimics Sterics Logic1->Logic2 Bioisosteric Replacement

Caption: Figure 1. Synthetic workflow for generating the fluorinated phenol fragment and coupling it to a kinase scaffold, alongside the SAR rationale for metabolic stability.

Validation & Quality Control

To ensure the protocol was successful, the following validation steps are mandatory:

Analytical Validation
  • 
     NMR:  Essential to confirm the gem-difluoro motif. Expect a signal around -85 to -95 ppm . If using a chiral center (not applicable here, but for mono-fluoro), diastereomers would appear.
    
  • LC-MS: Check for the characteristic mass shift. The substitution of

    
     (Mass 28) with 
    
    
    
    (Mass 50) results in a net mass increase of +22 Da relative to the ketone precursor, or +36 Da relative to an ethyl analog (
    
    
    ).
Biochemical Validation (Kinase Assay)
  • Assay Type: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Control: Staurosporine (Pan-kinase inhibitor).

  • Expectation: The

    
     should remain comparable to the ethyl/isopropyl analog (within 2-3 fold). A significant loss in potency suggests the fluorine atoms are causing steric clash or electrostatic repulsion in the binding pocket.
    
Metabolic Stability Assay (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate final compound (1 µM) at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Success Metric: The Intrinsic Clearance (

    
    ) should be significantly lower than the non-fluorinated alkyl analog.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hu, J., Zhang, W., & Ni, Y. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[2] RSC Advances, 9, 29204-29208.

  • Kerekes, A. D., et al. (2011). Aurora Kinase Inhibitors: Synthesis and SAR of 3-Amino-5-phenyl-1H-pyrazole Derivatives. Journal of Medicinal Chemistry. (Context for pyrazole/phenol scaffolds in kinase inhibition).

  • BenchChem Protocols . Green Synthesis of 3-Hydroxyacetophenone Derivatives. (Source for precursor synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of the 1,1-Difluoroethyl Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the 1,1-difluoroethyl moiety during acid-mediated reactions, such as the deprotection of a tert-butyloxycarbonyl (Boc) group. Our goal is to equip you with the mechanistic understanding and practical protocols to mitigate unwanted defluorination and ensure the integrity of your target molecules.

Troubleshooting Guide: Unwanted Defluorination Events

This section addresses specific issues you may encounter in a practical, question-and-answer format, grounded in chemical principles and field-proven solutions.

Question 1: I'm observing unexpected byproducts and a loss of my fluorine signal after treating my 1,1-difluoroethyl-containing compound with Trifluoroacetic Acid (TFA) for Boc deprotection. What is happening?

Answer: You are likely observing acid-catalyzed defluorination of the 1,1-difluoroethyl group. While this moiety is more stable than many other functional groups, it is not entirely inert to strong acidic conditions, especially at elevated temperatures or with prolonged reaction times.

Plausible Mechanism of Defluorination:

The underlying cause is the acid-mediated elimination of fluoride ions. While a definitive, universally accepted mechanism for the saturated 1,1-difluoroethyl group under these exact conditions is not extensively documented, a chemically plausible pathway can be proposed based on fundamental principles of acid catalysis on related structures. The reaction likely proceeds through a protonation-elimination sequence:

  • Protonation of a Fluorine Atom: A strong acid (H-A) protonates one of the fluorine atoms on the difluoromethyl group. This is the activation step, which transforms the fluoride into a better leaving group (H-F).

  • Formation of a Fluoro-carbenium Ion: The protonated fluorine leaves as hydrogen fluoride (HF), generating a transient and highly unstable α-fluorocarbocation.

  • Elimination of the Second Fluoride: To stabilize this cation, a second fluoride ion is rapidly eliminated, often assisted by a base (which could be the solvent or the counter-ion of the acid), leading to the formation of a vinylidene intermediate or direct attack by a nucleophile present in the reaction mixture.

  • Hydrolysis/Reaction of Intermediate: The resulting reactive intermediate can then be trapped by water or other nucleophiles in the reaction mixture, leading to the formation of ketone or other degradation byproducts.

Visualizing the Defluorination Pathway:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Fluoro-carbenium Ion cluster_2 Step 3 & 4: Elimination & Trapping A R-CF₂-CH₃ B R-C(F)(F-H)⁺-CH₃ A->B + H⁺ C R-C⁺F-CH₃ B->C - HF D R-C(O)-CH₃ + Other Byproducts C->D - F⁻ + H₂O

Caption: Plausible mechanism of acid-catalyzed defluorination.

Question 2: How can I confirm that defluorination is indeed the issue?

Answer: The most direct and powerful tool for identifying and quantifying defluorination is Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy .[1][2]

Analytical Workflow:

  • Acquire a ¹⁹F NMR of your starting material: This will give you a reference spectrum with the characteristic signal for your 1,1-difluoroethyl group.

  • Acquire a ¹⁹F NMR of your crude reaction mixture: After the acidic treatment, new signals may appear, and the integral of your starting material's signal will decrease.

  • Analyze the spectra:

    • Loss of Signal: A significant decrease in the integral of the peak corresponding to your -CF₂- group is a primary indicator of degradation.

    • Appearance of New Signals: Defluorination byproducts will give rise to new peaks in the ¹⁹F NMR spectrum. For instance, the formation of a monofluorinated species will result in a new signal at a different chemical shift. The appearance of a signal corresponding to fluoride ion (HF) can also be observed, typically at a much higher field (around -145 ppm, though this can be solvent and pH-dependent).[2]

    • Quantification: By using an internal standard with a known concentration and fluorine count, you can quantify the extent of defluorination.[1]

Fluorine EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
-CF₂- (aliphatic)+80 to +140
-CF- (aliphatic)+140 to +250
Fluoride Ion (F⁻/HF)Highly variable, can be around -125 to -145

Note: Chemical shifts can vary significantly based on the molecular structure and solvent.

Question 3: I need to remove a Boc group from my molecule without causing defluorination. What are my options?

Answer: The key is to use milder acidic conditions that are sufficient to cleave the Boc group but not harsh enough to initiate defluorination. Trifluoroacetic acid (TFA), while common, is a very strong acid and often the culprit.[3]

Recommended Mitigation Strategies:

StrategyReagent/ConditionRationale
Milder Brønsted Acids 4M HCl in 1,4-dioxaneA widely used and effective alternative to TFA. It is generally considered milder and less likely to cause side reactions with acid-sensitive groups.
p-Toluenesulfonic acid (p-TsOH) in CH₂Cl₂/THFA solid, crystalline acid that can be used in catalytic or stoichiometric amounts. It offers good selectivity for Boc deprotection under controlled conditions.[4]
Control Reaction Parameters Lower Temperature (0 °C to RT)Reduces the rate of the defluorination side reaction, which likely has a higher activation energy than Boc deprotection.
Shorter Reaction TimeMonitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed to minimize exposure to acidic conditions.
Alternative Deprotection Methods Thermolytic DeprotectionRefluxing in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can cleave the Boc group without the use of a strong acid.[5]

Experimental Protocols:

Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve your Boc-protected compound (1 equivalent) in a minimal amount of a co-solvent if necessary (e.g., CH₂Cl₂ or MeOH).

  • At 0 °C, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture in vacuo. The product is typically obtained as the hydrochloride salt.

Protocol 2: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

  • Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂).

  • Add p-toluenesulfonic acid monohydrate (1.1 to 2 equivalents).

  • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid and isolate the free amine.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,1-difluoroethyl group used in drug design if it can be unstable?

The 1,1-difluoroethyl group is a valuable substituent in medicinal chemistry because it can act as a bioisostere for other groups, such as a methoxy group. The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. While it has some susceptibility to strong acids, it is generally stable under many physiological and synthetic conditions.

Q2: Is the 1,1-difluoroethyl group sensitive to basic conditions?

Yes, it can be. Under basic conditions, elimination of HF to form a fluoro-olefin is a common decomposition pathway, particularly if there is an adjacent acidic proton.[5][6] The choice of reaction conditions must always take into account the overall stability of the molecule.

Q3: Can Lewis acids also cause defluorination?

Yes, strong Lewis acids can also promote defluorination, potentially by coordinating to a fluorine atom and facilitating its departure as a leaving group. The choice of a Lewis acid and the reaction conditions should be carefully considered.

Q4: I have a related Ar-O-CF₂CH₃ moiety. Is it also susceptible to defluorination?

Yes, aryl-O-CF₂CH₃ ethers can be particularly labile. A study has shown that under hydrolytic conditions (in the presence of the microorganism Cunninghamella elegans), an aryl 1,1-difluoroethyl ether readily underwent defluorination, whereas the analogous thioether (Ar-S-CF₂CH₃) was stable.[3] This highlights that the electronic environment significantly impacts the stability of the C-F bonds.

Visualizing the Troubleshooting Workflow:

G A Unwanted Byproduct Observed (Suspected Defluorination) B Confirm Defluorination via ¹⁹F NMR A->B C Defluorination Confirmed B->C Yes D Issue is Not Defluorination B->D No E Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time C->E F Switch to Milder Acidic Reagent: - 4M HCl in Dioxane - p-TsOH C->F G Consider Non-Acidic Deprotection Methods C->G I Re-evaluate Synthetic Strategy D->I H Problem Solved E->H F->H G->H

Caption: Troubleshooting workflow for defluorination.

References

  • Orsi, D. L., et al. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. The Journal of Organic Chemistry. Available at: [Link]

  • Falcone, B., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry.
  • Ellis, D. A., et al. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical Chemistry. Available at: [Link]

  • Idowu, T., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Available at: [Link]

  • N-Boc Deprotection using 4M HCl in dioxane also cleaved amide. (2017). Reddit. Available at: [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]

  • De Luca, L., et al. (2018). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available at: [Link]

  • Murphy, C. D., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(1,1-difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Document from a specialized CDMO (Contract Development and Manufacturing Organization) knowledge base. It assumes the user is a process chemist or medicinal chemist facing specific purity challenges with 3-(1,1-difluoroethyl)phenol.

Document ID: PUR-DFEP-003 | Version: 2.1 | Status: Active Target Molecule: this compound (CAS: N/A for specific isomer, generic difluoroethyl phenols) Precursors: 3-Hydroxyacetophenone (or protected derivatives) Key Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®[1]

Diagnostic Dashboard: Identify Your Impurity

Before initiating a purification protocol, confirm the identity of your primary contaminant using the table below. The separation strategy depends entirely on the nature of the byproduct.

Impurity TypeChemical StructureDiagnostic Signal (1H/19F NMR)Root CauseRemoval Difficulty
Vinyl Fluoride 3-(1-fluorovinyl)phenol1H: Olefinic protons (5.0–5.5 ppm, d).[1] 19F: Single signal ~ -80 to -100 ppm.[1]Elimination during fluorination (overheating or basic workup).[1]High (Similar polarity to product)
Ketone 3-Hydroxyacetophenone1H: Methyl singlet ~2.5 ppm.[1] 13C: Carbonyl ~197 ppm.Incomplete reaction or hydrolysis of iminium intermediate.[1]Low (Polarity difference)
Sulfur Residues Sulfinamides / Sulfinates1H: Broad/messy alkyl regions.[1] Smell: Pungent/Garlic-like.Incomplete aqueous quench of DAST/Deoxo-Fluor.[1]Medium (Requires oxidative wash)
Styrene 3-vinylphenol1H: Classic ABX styrene pattern.[1]Over-reduction or elimination without fluorine incorporation.[1]High (Polymerizes easily)

Critical Workflows (Protocols)

Protocol A: The "Vinyl Fluoride" Elimination (Chemical Purification)

Issue: The gem-difluoride (product) and vinyl fluoride (byproduct) often co-elute on silica gel.[1] Solution: Chemically modify the vinyl fluoride to alter its polarity significantly, rendering it separable.

Methodology: KMnO4 Oxidative Cleavage Rationale:[1] Potassium permanganate oxidizes the electron-rich double bond of the vinyl fluoride into a carboxylic acid or ketone (depending on workup), while the benzylic gem-difluoride remains inert under mild alkaline conditions.

  • Dissolution: Dissolve the crude mixture (containing product and vinyl fluoride) in acetone/water (4:1 v/v).

  • Oxidation: Cool to 0°C. Add KMnO4 (1.2 equiv relative to the estimated vinyl fluoride content) portion-wise.

    • Note: The purple color should persist.[1] If it turns brown (MnO2) immediately, add more KMnO4 until a faint purple hue remains for >15 mins.[1]

  • Quench: Filter the mixture through a pad of Celite to remove MnO2. Wash the pad with acetone.[1]

  • Extraction: Concentrate the filtrate to remove acetone. Acidify the aqueous residue (pH ~3) with 1N HCl and extract with Ethyl Acetate (3x).[1]

  • Separation:

    • The Vinyl Fluoride has been converted to 3-hydroxybenzoic acid (or similar polar acid), which can be removed by washing the organic layer with sat. NaHCO3.

    • The This compound remains in the organic layer.

Protocol B: Sulfur Byproduct Removal (The "Bleach" Wash)

Issue: DAST/Deoxo-Fluor byproducts (sulfinamides) are lipophilic and streak on columns.[1] Solution: Oxidize sulfur species to water-soluble sulfonates.

  • Quench: After the fluorination reaction, quench carefully with sat. NaHCO3 (evolution of CO2!).[1]

  • Oxidation Step: Add an oxidizing agent to the biphasic mixture.[1]

    • Option 1 (Standard): 10-15% Sodium Hypochlorite (Bleach) solution.[1] Stir vigorously for 30 mins.

    • Option 2 (Mild): Oxone® (Potassium peroxymonosulfate) solution.[1]

  • Validation: Monitor by TLC. The "draggy" UV-active spots (sulfur species) should disappear or move to the baseline.

  • Wash: Separate layers. Wash organic layer with Sodium Thiosulfate (to remove excess oxidant) -> Brine -> Dry over Na2SO4.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying benzylic gem-difluorides.

PurificationWorkflow Start Crude Reaction Mixture (DAST/Deoxo-Fluor) Quench 1. Quench (NaHCO3) 2. Phase Separation Start->Quench CheckImpurity Analyze Organic Layer (NMR/TLC) Quench->CheckImpurity VinylPresent Vinyl Fluoride Detected? CheckImpurity->VinylPresent Oxidation Protocol A: KMnO4 Oxidation (Cleaves C=C bond) VinylPresent->Oxidation Yes SulfurPresent Sulfur Residue? VinylPresent->SulfurPresent No BaseWash NaHCO3 Wash (Removes Oxidized Acid) Oxidation->BaseWash BaseWash->SulfurPresent BleachWash Protocol B: NaOCl (Bleach) Wash (Oxidizes S-byproducts) SulfurPresent->BleachWash Yes Flash Flash Chromatography (Hex/EtOAc) SulfurPresent->Flash No BleachWash->Flash Final Pure this compound Flash->Final

Caption: Decision tree for removing specific byproducts (Vinyl Fluorides vs. Sulfur residues) prior to final chromatography.

Frequently Asked Questions (Troubleshooting)

Q1: My product decomposes on silica gel. What is happening?

  • Cause: Benzylic gem-difluorides can be sensitive to Lewis acids.[1] Silica gel is slightly acidic.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.[1] Alternatively, use neutral alumina, though resolution may be lower.

Q2: I am seeing a "styrene" impurity that won't separate by distillation.

  • Analysis: 3-(1-fluorovinyl)phenol has a boiling point very similar to the gem-difluoride.[1] Distillation is rarely effective for this specific separation.[1]

  • Fix: Use Silver Nitrate (AgNO3) Impregnated Silica .[1] The silver ions complex with the pi-electrons of the vinyl impurity, retarding its elution significantly compared to the saturated gem-difluoride.

    • Recipe: Mix Silica gel with a solution of AgNO3 in acetonitrile (10% w/w), remove solvent under vacuum in the dark, and pack column.

Q3: Can I use DAST on the unprotected phenol?

  • Advice: No. DAST reacts with phenols to form aryl fluorides or sulfur-oxy intermediates.[1]

  • Protocol: You must protect the phenol (e.g., Acetate or TBDMS) before the fluorination step.

    • Acetylate 3-hydroxyacetophenone -> 3-acetoxyacetophenone.[1]

    • Fluorinate with DAST -> 3-(1,1-difluoroethyl)phenyl acetate.[1]

    • Hydrolyze acetate (mild base, e.g., LiOH/THF/Water) -> this compound.[1]

    • Note: The acetate protecting group is robust enough to survive the acidic DAST conditions but easy to remove without eliminating the labile benzylic fluorines.

Q4: The reaction turned into a black tar. Why?

  • Cause: Likely high temperature or lack of solvent cooling during DAST addition.[1] DAST decomposition is exothermic.[1]

  • Fix: Always dilute DAST in DCM and add it to the ketone solution at -78°C or -40°C. Allow it to warm to Room Temperature slowly overnight. Do not heat above 40°C unless using Deoxo-Fluor or XtalFluor.[1]

References & Authoritative Sources

  • General Deoxofluorination Methodology & Mechanism

    • Title: "Deoxofluorination of Alcohols and Ketones with Aminosulfur Trifluorides"

    • Source:Organic Reactions (Review)

    • Context: Establishes the mechanism of vinyl fluoride elimination vs. gem-difluorination.

    • URL:[Link][1]

  • Purification of Fluorinated Intermediates (Vinyl Fluoride Removal)

    • Title: "Practical Synthesis of gem-Difluorides using XtalFluor-E"

    • Source:Journal of Organic Chemistry (2010)[2]

    • Context: Describes the use of oxidative washes and improved reagents to minimize elimination byproducts.

    • URL:[Link][1]

  • Silver Nitrate Chromatography for Olefin Separation

    • Title: "Argentation Chromatography: A Powerful Tool for the Purification of Unsaturated Compounds"

    • Source:Sigma-Aldrich (Merck) Technical Bulletin / Chemical Reviews[1]

    • Context: Standard protocol for separating vinyl impurities from saturated analogs.[1]

  • Handling of DAST and Sulfur Byproducts

    • Title: "Safe and Practical Procedures for the Use of DAST"

    • Source:Organic Process Research & Development

    • Context: Safety protocols for quenching and sulfur removal (bleach/oxidation methods).[1]

    • URL:[Link][1]

Sources

optimizing reaction temperature for gem-difluorination of acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the gem-difluorination of acetophenones. It moves beyond standard protocols to address the specific kinetic and thermodynamic challenges posed by aryl ketone substrates.

Topic: Optimizing Reaction Temperature & Reagent Selection Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Temperature-Selectivity Paradox

Acetophenones present a unique challenge in deoxofluorination compared to aliphatic ketones or aldehydes. The conjugation of the carbonyl group with the aromatic ring reduces electrophilicity, often requiring elevated temperatures for conversion. However, higher temperatures exponentially increase the risk of vinyl fluoride elimination (styrene formation) and thermal decomposition of aminosulfur reagents.

Core Optimization Strategy:

  • Electron-Deficient Substrates (e.g.,

    
    -NO
    
    
    
    ):
    React efficiently at lower temperatures (0°C
    
    
    RT).
  • Electron-Rich Substrates (e.g.,

    
    -OMe):  Require activation. Instead of simply increasing heat (which risks explosion/elimination), use Lewis Acid catalysis  or XtalFluor  reagents to maintain lower reaction temperatures.
    

Reagent Selection & Thermal Safety Profile

Use this table to select the appropriate reagent based on your available temperature window and safety constraints.

ReagentOptimal Temp RangeDecomposition Onset (

)
Energy Release (

)
Key Constraint
DAST -78°C to RT~90°C (Explosion Risk)1700 J/gDo not heat >50°C. High risk of detonation.
Deoxo-Fluor 0°C to 80°C~140°C1100 J/gMore stable than DAST but still hazardous. Keep oil bath <90°C.
XtalFluor-E RT to Reflux>200°C<700 J/gSafest option. Requires exogenous fluoride source (e.g., TEA·3HF).
Fluolead RT to 100°C>230°CLowHigh thermal stability; resistant to moisture.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls with Electron-Rich Acetophenones

User Question: "I am trying to fluorinate 4'-methoxyacetophenone using Deoxo-Fluor at room temperature, but conversion is stuck at <20% after 24 hours. Should I heat it to reflux?"

Technical Response: Do not heat immediately. Electron-donating groups (EDGs) deactivate the carbonyl carbon toward nucleophilic attack by the aminosulfur reagent. Heating Deoxo-Fluor above 80°C increases the risk of thermal runaway and elimination.

  • Root Cause: The carbonyl electrophilicity is insufficient at RT.

  • Solution (Lewis Acid Activation): Add a catalyst to lower the activation energy.

    • Add EtOH (1.0 equiv) or BF

      
      OEt
      
      
      
      (catalytic)
      . Ethanol acts as an activator by converting Deoxo-Fluor into a more reactive intermediate in situ.
    • Protocol Shift: Switch to XtalFluor-E with TEA·3HF . This system is active at RT even for deactivated substrates and avoids the thermal hazards of heating DAST/Deoxo-Fluor.

Issue 2: Formation of Vinyl Fluoride Byproducts

User Question: "I see a significant amount of


-fluorostyrene (vinyl fluoride) in my LCMS. How do I suppress this elimination?"

Technical Response: Elimination competes with substitution when the carbocation intermediate loses a proton (


-hydride elimination) rather than capturing a fluoride ion.
  • Mechanism: Acetophenones are enolizable. Higher temperatures favor the thermodynamically driven elimination pathway.

  • Corrective Actions:

    • Lower the Temperature: If running at 60°C, reduce to RT and extend reaction time.

    • Buffer the Solution: Aminosulfur reagents generate HF, which is acidic. However, the reagent itself can act as a base. Ensure anhydrous conditions to prevent excess HF generation which might catalyze acid-mediated elimination.

    • Solvent Switch: Change from THF (polar, stabilizes ions) to DCM or Toluene . Non-polar solvents often disfavor the separation of charge required for elimination.

Issue 3: Safety Concerns at Scale

User Question: "We are scaling up to 50g. Is it safe to use Deoxo-Fluor at 60°C?"

Technical Response: Proceed with extreme caution. While Deoxo-Fluor is more stable than DAST, the heat of decomposition (-1100 J/g) is sufficient to cause a runaway reaction in a 50g batch if cooling fails.

  • Mandatory Check: Perform a DSC (Differential Scanning Calorimetry) test on your specific reaction mixture. The substrate + reagent mixture may have a lower

    
     than the pure reagent.
    
  • Recommendation: For >20g scales, transition to XtalFluor-E or Fluolead . These solids are non-fuming and have significantly higher thermal decomposition thresholds (>200°C), making them inherently safer for heated reactors.

Visualizing the Chemistry

Figure 1: Mechanistic Pathway & Temperature Influence

This diagram illustrates the bifurcation between the desired gem-difluorination and the undesired elimination, highlighting where temperature exerts control.

ReactionPathway Substrate Acetophenone (Substrate) Intermediate1 Oxy-Aminosulfur Intermediate Substrate->Intermediate1 Reagent Attack (Rate Limiting for EDG) Carbocation Carbenium Ion (Transition State) Intermediate1->Carbocation C-O Bond Break (Promoted by Lewis Acid) GemDifluoro Gem-Difluoride (Target Product) Carbocation->GemDifluoro F- Attack (Kinetic Control: Low T) VinylFluoro Vinyl Fluoride (Elimination Byproduct) Carbocation->VinylFluoro H+ Loss (Thermodynamic Control: High T)

Caption: High temperatures promote proton loss (red path), leading to vinyl fluoride.[1][2][3][4] Lewis acids facilitate the C-O bond break (center), allowing the reaction to proceed at lower temperatures.

Figure 2: Optimization Decision Tree

Follow this logic flow to optimize reaction conditions based on substrate electronics.

DecisionTree Start Start: Acetophenone Substrate CheckElectronics Check Substituents Start->CheckElectronics ElectronPoor Electron-Withdrawing (e.g., NO2, CN, CF3) CheckElectronics->ElectronPoor ElectronRich Electron-Donating (e.g., OMe, NHAc, Alkyl) CheckElectronics->ElectronRich MethodA Method A: Deoxo-Fluor, 0°C -> RT Solvent: DCM ElectronPoor->MethodA MethodB Method B: XtalFluor-E + TEA·3HF RT -> 40°C ElectronRich->MethodB CheckYield Check Conversion (24h) MethodA->CheckYield MethodB->CheckYield LowYield Low Conversion (<50%) CheckYield->LowYield Stalled Action1 Add Catalyst: BF3·OEt2 or EtOH LowYield->Action1 Preferred Action2 Increase Temp (Max 60°C) *Check Safety* LowYield->Action2 Alternative

Caption: Decision matrix for selecting reagents and troubleshooting stalled reactions based on electronic properties of the acetophenone ring.

Optimized Experimental Protocols

Method A: Standard Protocol (Deoxo-Fluor)

Best for electron-deficient or neutral acetophenones.

  • Setup: Oven-dry a round-bottom flask. Flush with N

    
    .
    
  • Dissolution: Dissolve acetophenone (1.0 equiv) in anhydrous DCM (0.5 M).

  • Addition: Cool to 0°C . Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise.

    • Note: Do not add rapidly; exotherm is possible.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 16-24h.

  • Quench: Cool to 0°C. Add saturated NaHCO

    
    slowly .
    
    • Warning: Vigorous gas evolution (CO

      
      ).
      
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , concentrate.
Method B: Catalytic Protocol (XtalFluor-E)

Best for electron-rich acetophenones or safety-critical scales.

  • Setup: Use a PTFE or PP vessel (glass is acceptable if etching is not a concern, but XtalFluor is milder).

  • Reagents: Add XtalFluor-E (1.5 equiv) and TEA·3HF (2.0 equiv) to the solid substrate.

  • Solvent: Add anhydrous DCM.

  • Reaction: Stir at RT .

    • Optimization: If no reaction after 4h, heat to 40°C. The high stability of XtalFluor allows this safely.

  • Quench: Pour into 5% aqueous NaHCO

    
    .
    

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5] Journal of Organic Chemistry, 1999.[5]

  • L'Heureux, A., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6] Journal of Organic Chemistry, 2010.[6]

  • Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.[7]

  • BenchChem Technical Support. "Optimizing Reaction Conditions for Gem-Difluorination." BenchChem Protocols, 2025.

  • Organic Chemistry Portal. "Deoxo-Fluor and XtalFluor Reagent Guides." Organic Chemistry Portal, Accessed 2025.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(1,1-difluoroethyl)phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 3-(1,1-difluoroethyl)phenol. The unique combination of steric bulk and the electron-withdrawing nature of the 1,1-difluoroethyl group at the meta-position presents a significant challenge in forming C-C, C-N, and C-O bonds. This resource is designed to equip you with the knowledge and practical strategies to overcome these hurdles and achieve successful coupling outcomes.

Introduction: The Challenge of this compound

The this compound moiety is an increasingly important structural motif in medicinal chemistry due to the favorable pharmacokinetic properties imparted by the difluoroethyl group. However, its incorporation via standard cross-coupling protocols is often fraught with difficulties. The primary obstacles are:

  • Steric Hindrance: The bulky 1,1-difluoroethyl group shields the phenolic oxygen and the ortho-positions of the aromatic ring, impeding the approach of the catalyst and coupling partner.

  • Electronic Effects: The strongly electron-withdrawing nature of the 1,1-difluoroethyl group decreases the nucleophilicity of the phenolic oxygen and can influence the reactivity of the aromatic ring in C-C coupling reactions.

This guide will address these challenges head-on, providing evidence-based solutions for common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of phenols are common, especially with sterically hindered and electron-deficient substrates.[1] The primary bottleneck is often the difficult oxidative addition of the C-O bond to the palladium catalyst. To overcome this, you must first activate the phenol.

  • Activation Strategy: Convert the phenol to a better leaving group. In-situ generation of a nonaflate is a highly effective strategy.[2] This can be achieved by reacting the this compound with nonafluorobutanesulfonyl fluoride (NfF) prior to the addition of the palladium catalyst and boronic acid.[2]

  • Catalyst and Ligand Selection: For sterically demanding couplings, bulky, electron-rich phosphine ligands are crucial. Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices in combination with a palladium source like Pd₂(dba)₃.[2]

  • Base and Solvent: A strong base is typically required. Cesium carbonate (Cs₂CO₃) is often effective.[2] Aprotic polar solvents like toluene or MeCN are suitable for this transformation.[2]

Q2: I am attempting a Buchwald-Hartwig amination to couple an amine with this compound (after conversion to an aryl halide/triflate). What catalyst system is recommended for this sterically hindered substrate?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3] For sterically hindered substrates, the choice of ligand is paramount.

  • Recommended Ligands: Dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are designed to facilitate coupling of sterically demanding partners.[4] For your substrate, consider using RuPhos or BrettPhos.[4] These ligands promote the formation of the active monoligated palladium species that is necessary for efficient oxidative addition and reductive elimination with hindered substrates.

  • Catalyst Precursors: You can use a palladium source like Pd₂(dba)₃ or a pre-catalyst such as a G3 or G4 palladacycle incorporating the chosen ligand for improved activity and air stability.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice for these reactions.

Q3: I want to synthesize a diaryl ether using this compound. Are palladium-based systems suitable, or should I consider other metals?

A3: While palladium-catalyzed C-O couplings are possible, they can be challenging for electron-deficient phenols. Copper-catalyzed systems, reminiscent of the Ullmann condensation, are often more reliable for the synthesis of diaryl ethers, especially with hindered partners.[5][6]

  • Copper-Catalyzed Approach: A system composed of a copper(I) salt, such as CuI, and a suitable ligand can effectively couple this compound with aryl halides.[5]

  • Effective Ligands for Copper: Picolinic acid has been shown to be a highly effective ligand for the copper-catalyzed O-arylation of hindered phenols.[5]

  • Reaction Conditions: The combination of potassium phosphate (K₃PO₄) as the base and DMSO as the solvent has proven to be particularly effective for these challenging couplings.[5]

Q4: Can the difluoromethyl group itself participate in or be affected by the coupling reaction conditions?

A4: The C-F bonds in the 1,1-difluoroethyl group are generally stable under typical cross-coupling conditions. However, it's important to be aware of its electronic properties. The difluoromethyl group can act as a hydrogen bond donor, which could potentially influence interactions with the catalyst or solvent.[7] While direct participation in the coupling is unlikely, its strong electron-withdrawing effect is a key factor to consider in catalyst and reaction design.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Activated this compound
Symptom Potential Cause Recommended Solution
No reaction or trace product Incomplete activation of the phenol.Ensure complete conversion to the nonaflate before adding the catalyst. Monitor the activation step by TLC or LC-MS. Increase the equivalents of nonafluorobutanesulfonyl fluoride if necessary.
Catalyst deactivation.Use a pre-catalyst or ensure scrupulously anaerobic conditions. Degas all solvents and reagents thoroughly.
Low to moderate yield (<50%) Suboptimal ligand choice.Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos to promote oxidative addition and reductive elimination.
Insufficiently strong base.Consider using a stronger base like potassium phosphate (K₃PO₄) in place of cesium carbonate.
Significant side product formation (e.g., homo-coupling of boronic acid) Transmetalation is slow relative to other pathways.Ensure the boronic acid is of high purity. Consider using the corresponding boronic ester or trifluoroborate salt, which can exhibit different reactivity profiles.
Guide 2: Overcoming Challenges in the Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
Reaction stalls at partial conversion Catalyst inhibition by the product.The arylamine product can sometimes inhibit the catalyst. Try a higher catalyst loading (e.g., 2-5 mol %).
Base is not fully dissolved or is passivated.Ensure vigorous stirring. Consider using a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) if compatible with your substrate.
Formation of hydrodehalogenation byproduct β-hydride elimination from the amine or reductive elimination is slow.Use a ligand that promotes faster reductive elimination, such as a Josiphos-type ligand. Ensure the reaction temperature is optimal; sometimes a lower temperature can suppress side reactions.
No reaction with a secondary amine Severe steric hindrance.For very hindered secondary amines, a more specialized ligand like tBuXPhos may be required. Longer reaction times and higher temperatures may also be necessary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound via In-Situ Nonaflation
  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), and the arylboronic acid (1.2 equiv.).

  • Add anhydrous toluene or MeCN as the solvent.

  • Add nonafluorobutanesulfonyl fluoride (1.1 equiv.) dropwise at room temperature and stir for 1 hour.

  • To this mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed O-Arylation of this compound
  • To a dry reaction vessel, add CuI (5-10 mol %), picolinic acid (10-20 mol %), and potassium phosphate (2.0 equiv.).

  • Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous DMSO as the solvent.

  • Seal the vessel and heat the mixture to 110-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Strategy

Diagram 1: Key Challenges in Coupling this compound

Challenges Substrate This compound Steric Steric Hindrance Substrate->Steric Bulky CF2CH3 group Electronic Electron-Withdrawing Effect Substrate->Electronic Inductive effect of Fluorine Hindered_Attack Hindered_Attack Steric->Hindered_Attack Impedes catalyst approach Reduced_Nuc Reduced_Nuc Electronic->Reduced_Nuc Decreases phenoxide nucleophilicity Workflow Coupling_Type Desired Coupling Type? CC C-C (Suzuki) Coupling_Type->CC C-C CN C-N (Buchwald-Hartwig) Coupling_Type->CN C-N CO C-O (Diaryl Ether) Coupling_Type->CO C-O Activate_Phenol Activate Phenol (e.g., to -ONf) CC->Activate_Phenol Pd_Buchwald_Ligand Pd Catalyst + Buchwald Ligand (e.g., RuPhos, BrettPhos) CN->Pd_Buchwald_Ligand Cu_System Cu(I) Catalyst + Ligand (e.g., Picolinic Acid) CO->Cu_System Pd_Bulky_Ligand Pd Catalyst + Bulky Ligand (e.g., SPhos, XPhos) Activate_Phenol->Pd_Bulky_Ligand

Caption: A decision tree for selecting the appropriate catalytic system based on the desired bond formation.

References

  • (Reference details to be populated
  • Biscoe, M. R., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • (Reference details to be populated
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Technical Support Center: Solvent Systems for 3-(1,1-Difluoroethyl)phenol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026


) Protocols for 3-(1,1-difluoroethyl)phenol
Executive Summary

You are working with This compound , a scaffold increasingly valued in medicinal chemistry. The 1,1-difluoroethyl group (


) acts as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, lowering the 

of the phenol (approx. 9.0–9.3) relative to unsubstituted phenol (10.0) via inductive electron withdrawal.

The Challenge: While the phenol -OH is the intended nucleophile, the 1,1-difluoroethyl tail introduces a latent instability:


-elimination of HF . Under harsh basic conditions (e.g., 

in refluxing THF), the

-protons on the methyl group can be abstracted, leading to the formation of a vinyl fluoride side product.

This guide prioritizes solvent systems that maximize nucleophilicity while suppressing elimination, aligned with modern GSK and Sanofi sustainability metrics.

Module 1: Solvent Selection Decision Matrix

Do not choose a solvent based on "what is in the cupboard." Use this logic flow to select the optimal system for your specific electrophile.

SolventSelection start START: Select Electrophile Type reactivity Electrophile Reactivity? start->reactivity high_react High Reactivity (Primary Alkyl Halides, Benzyl Bromides) reactivity->high_react Fast Kinetics low_react Low Reactivity (Secondary Halides, Mesylates, Heterocycles) reactivity->low_react Slow Kinetics green_path Green Protocol (Preferred) high_react->green_path classic_path High-Performance Protocol low_react->classic_path solv_1 Solvent: Acetonitrile (MeCN) Base: K2CO3 or Cs2CO3 Temp: 40-60°C green_path->solv_1 Standard solv_2 Solvent: Acetone Base: K2CO3 Temp: Reflux (56°C) green_path->solv_2 Finkelstein Conditions solv_3 Solvent: DMF or NMP Base: NaH or KOtBu WARNING: Risk of HF Elimination classic_path->solv_3 Max Nucleophilicity solv_4 Solvent: DMSO Base: KOH or NaOH Note: High dipole, difficult workup classic_path->solv_4 Alternative

Figure 1: Decision tree for solvent/base pairing based on electrophile reactivity. Green paths minimize side-reactions.

Module 2: Detailed Protocols
Protocol A: The "Green" Standard (Recommended)

Best for: Primary alkyl halides, benzyl bromides, and scale-up. Mechanism: Mild generation of phenoxide; solvent facilitates precipitation of halide salts (driving force).

  • Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Technical Rationale: MeCN (Dielectric constant

    
    ) is polar enough to dissolve the phenoxide but does not strongly solvate the carbonate anion, increasing basicity slightly without reaching the "naked anion" aggressivity of DMF. This prevents the dehydrofluorination of the 
    
    
    
    group.

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in MeCN (

    
    ).
    
  • Add

    
     (1.5–2.0 equiv). Tip: Use micronized/milled base for faster kinetics.
    
  • Stir at RT for 15 min to allow deprotonation (color change often observed).

  • Add electrophile (1.1 equiv).

  • Heat to

    
    . Monitor by LCMS.
    
  • Workup: Filter solids, concentrate filtrate.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Lipophilic electrophiles, water-sensitive reagents, or when strict anhydrous conditions are impossible.

  • Solvent System: Toluene/Water or DCM/Water (Biphasic).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Technical Rationale: The phenoxide is generated in the aqueous phase and transported into the organic phase as a lipophilic ion pair (

    
    ). The organic solvent protects the difluoroethyl group from harsh aqueous base hydrolysis.
    

PTC_Mechanism cluster_aq Aqueous Phase (Base) cluster_org Organic Phase (Reaction) OH_aq OH- Phenol_aq ArOH (Interface) OH_aq->Phenol_aq Deprotonation Phenoxide ArO- Phenol_aq->Phenoxide Q_pair [Q+ ArO-] Phenoxide->Q_pair Ion Pairing Q_aq Q+ (Catalyst) RX R-X (Electrophile) Ether ArO-R (Product) RX->Ether Q_pair->RX Nucleophilic Attack

Figure 2: Mechanism of Phase Transfer Catalysis. The reaction occurs in the organic phase, protecting the sensitive substrate.

Module 3: Troubleshooting & FAQs
Q1: I see a side product with M-20 mass in LCMS. What is it?

Diagnosis: This is likely the vinyl fluoride elimination product (


).
Cause:  Your base is too strong or the temperature is too high. The 

-protons on the methyl group of the 1,1-difluoroethyl moiety are acidic enough to be removed by strong bases like

or

, especially in heating. Solution:
  • Switch to a weaker base:

    
     or 
    
    
    
    .
  • Lower reaction temperature.

  • Change solvent to Acetone (lower boiling point limits thermal energy).

Q2: The reaction is stalling at 50% conversion in Acetonitrile.

Diagnosis: The electrophile is likely a secondary halide or mesylate (sterically hindered), and


 is not providing a "naked" enough anion.
Solution: 
  • Add Cesium: Switch from

    
     to 
    
    
    
    . The larger Cesium cation is less tightly bound to the phenoxide, increasing nucleophilicity (the "Cesium Effect").
  • Add Iodide: Add 10 mol% Sodium Iodide (

    
    ) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
    
Q3: Why avoid DMF/NMP if they work well?

Answer: While chemically efficient, DMF and NMP are classified as "Hazardous" or "Problematic" in GSK and CHEM21 solvent guides due to reproductive toxicity and difficulty in removal (high boiling points require aqueous washes that generate large waste volumes). Alternative: Use DMSO if solubility is the issue (can be frozen out or washed), or 2-MeTHF for a greener profile.

Summary of Solvent Properties
SolventClassGreen Rating*Rec. BasePrimary Risk
Acetonitrile Polar AproticUsable

Moderate toxicity
Acetone Polar AproticRecommended

Volatility (sealed tube req. for

)
2-MeTHF EtherRecommended

Peroxide formation (check inhibitors)
DMF/NMP Polar AproticHazardous

Reprotoxic; HF elimination risk
Toluene Non-polarProblematic

(aq)
Requires Phase Transfer Catalyst

*Ratings based on GSK Solvent Sustainability Guide and CHEM21.

References
  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. [Link]

  • CHEM21 Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • The Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Practical Chemistry. [Link]

  • Difluoroethyl Bioisosteres: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Phase Transfer Catalysis: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. [Link]

removing trace fluorinating agents from 3-(1,1-difluoroethyl)phenol product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Trace Fluorinating Agents from 3-(1,1-difluoroethyl)phenol Ticket ID: F-305-PHENOL Status: Open[1]

Executive Summary: The "Black Tar" & HF Challenge

Synthesizing This compound (typically via DAST, Deoxo-Fluor, or XtalFluor treatment of 3-acetylphenol) presents a dual challenge:

  • Safety: Residual fluorinating agents generate HF upon contact with moisture, posing severe chemical burn and inhalation risks.[1]

  • Purification: The byproduct (diethylamidosulfinyl fluoride) and the target phenol often co-elute or form viscous "black tars" that trap the product.[1] Furthermore, the phenolic hydroxyl group complicates standard basic washes, as high pH will pull your product into the aqueous waste.[1]

This guide details a self-validating workup protocol designed to neutralize HF, sequester sulfur byproducts, and preserve the phenol functionality without inducing benzylic elimination.[1]

Module 1: The Quench (Critical Safety Protocol)

Objective: Safely destroy unreacted DAST/Deoxo-Fluor and neutralize generated HF.[1]

The Hazard Mechanism

Reagents like DAST react violently with water to release HF and


.[1]
  • Wrong Way: Adding water to the reaction mixture.[1] This causes a localized exotherm that can vaporize the solvent and spray HF.[1]

  • Right Way (Inverse Addition): Slow addition of the reaction mixture into a stirred quenching solution.[1]

Protocol A: The Standard Bicarbonate Quench
  • Prepare Quench: In a large Erlenmeyer flask (2x reaction volume), prepare a saturated aqueous

    
     solution. Cool to 0°C.[1][2]
    
  • Dilute: Dilute the crude reaction mixture with

    
     (DCM) (1:1 ratio).
    
  • Inverse Addition: Slowly pour or cannulate the reaction mixture into the vigorously stirring

    
    .
    
    • Visual Check: Effervescence (

      
      ) will occur.[1] Add slowly enough to manage the foam.[1]
      
  • Validation: Test the pH of the aqueous layer. It must remain pH 8-9 .[1] If it drops below 7, add solid

    
     immediately.[1]
    
Protocol B: The "Dry" Quench (Recommended for Scale-Up)

Based on flow chemistry protocols (Baxendale et al.), this method avoids emulsions.[1]

  • Add Solid

    
      (2 equiv relative to DAST) and Silica Gel  to the reaction mixture.
    
  • Stir for 30 minutes. The

    
     neutralizes HF to form insoluble 
    
    
    
    .[1]
  • Filter through a pad of Celite.[1]

  • Concentrate the filtrate.[1][3]

Module 2: The Extraction Logic (Phenol Specifics)

The Trap: Standard fluorination workups often suggest a strong basic wash (NaOH) to remove sulfur byproducts.[1] Do not do this. Your product is a phenol (


).[1] NaOH (

) will deprotonate it, sending it into the water layer.[1]

The Solution: Use the basicity of the amine byproduct against it, while keeping the pH neutral enough to keep the phenol protonated.[1]

The "Amine-Acid" Wash Protocol
  • Phase Split: After the

    
     quench (Module 1), separate the organic layer.[1][4]
    
  • Acid Wash (Crucial Step): Wash the organic layer with 1M HCl (rapidly).[1]

    • Chemistry: This protonates the diethylamine byproduct (

      
      ), forcing it into the aqueous layer.
      
    • Safety: Do not prolong contact; extended acid exposure can degrade the acetal-like difluoroethyl group.[1]

  • Final Buffer: Wash with fresh saturated

    
     to remove trace acid.
    
  • Dry: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can cause sticking).[1]

WorkupLogic Start Crude Reaction Mixture (Product + DAST + HF) Quench 1. Inverse Quench into Sat. NaHCO3 (Neutralizes HF) Start->Quench Split1 Phase Separation Quench->Split1 AqLayer1 Aqueous Layer (Fluoride Salts, Sulfinates) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Diethylamine) Split1->OrgLayer1 Keep AcidWash 2. Wash with 1M HCl (Protonates Amines) OrgLayer1->AcidWash AqLayer2 Aqueous Waste (Diethylammonium chloride) AcidWash->AqLayer2 Discard OrgLayer2 Organic Layer (Clean Phenol Product) AcidWash->OrgLayer2 Dry & Concentrate

Figure 1: The selective extraction workflow designed to retain the phenol while removing amine byproducts.[1]

Module 3: Purification & Polishing

If the product still contains "tar" or sulfur smells after extraction, use column chromatography.[1]

Warning: Silica gel is slightly acidic.[1] The 1,1-difluoroethyl group is benzylic and prone to elimination (forming vinyl fluorides) if the silica is too acidic or if the column is run too slowly.[1]

The "Buffered Silica" Technique:

  • Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (

    
    ) .[1]
    
  • Eluent: Run the column with Hexanes/Ethyl Acetate (gradient). The trace

    
     neutralizes the silica's active sites, preventing degradation of the fluorinated tail.[1]
    
  • Loading: Load the crude as a concentrated liquid or adsorbed onto Celite (not acidic silica).

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Glassware Etching Residual HF generation.STOP. Quench immediately with saturated

. Switch to plastic/Teflon labware if possible.[1] Ensure Calcium Carbonate is used in the quench.[1]
"Rotten Egg" Smell Sulfur byproducts (sulfides/thioethers).[1]Wash organic layer with 10% bleach (NaOCl) solution briefly.[1] Caution: Test on a small aliquot first to ensure the phenol ring is not chlorinated.[1]
Product is "Sticky" / Oil Residual sulfur-amine complexes.[1]Perform the 1M HCl wash described in Module 2.[1] If issue persists, dissolve in

and precipitate impurities with Pentane.[1]
New Triplet in NMR Elimination product (Vinyl Fluoride).[1]You likely heated the reaction too high or used strong base.[1] Keep temps < 80°C. Avoid NaOH.[1]
Broad 19F NMR Signals Paramagnetic impurities or exchange.[1]Filter the NMR sample through a small plug of basic alumina to remove trace HF or metal ions.[1]
References
  • Safety of DAST/Deoxo-Fluor: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1][5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1][2][5] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] [1]

  • Flow Chemistry & Solid Quenching: Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor. Synlett, 2008(14), 2111-2114.

  • General Fluorination Reviews: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][3][4][5][6] The Journal of Organic Chemistry, 40(5), 574-578.[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Phenol Difluoroethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in phenol difluoroethylation. This resource is designed to provide in-depth troubleshooting guidance and practical insights to help you overcome challenges related to low conversion rates in this critical transformation. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Troubleshooting Guide: A Symptom-Based Approach to Low Conversion

Low conversion in a phenol difluoroethylation reaction can manifest in several ways, each pointing towards a different set of potential root causes. This guide is structured to help you diagnose the issue based on your experimental observations and implement effective solutions.

Symptom 1: No or Minimal Product Formation, Starting Material Largely Unreacted

This is a common and frustrating scenario. When you observe a significant amount of your starting phenol and little to no desired aryl 2,2-difluoroethyl ether, it often points to a fundamental issue with the reaction setup or the reactivity of your starting materials.

Potential Cause 1: Incomplete Deprotonation of the Phenol

The O-difluoroethylation of a phenol is a nucleophilic substitution reaction where the phenoxide ion acts as the nucleophile. If the phenol is not sufficiently deprotonated, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

Underlying Science : The acidity of phenols can vary significantly based on the electronic nature of their substituents. Electron-withdrawing groups increase acidity (lower pKa), making deprotonation easier, while electron-donating groups decrease acidity (higher pKa), making deprotonation more challenging. The chosen base must be strong enough to deprotonate the specific phenol being used.

Troubleshooting Steps :

  • Verify Base Strength : Compare the pKa of your phenol with the pKa of the conjugate acid of your base. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the phenol.

  • Increase Base Equivalents : If using a borderline base, increasing the equivalents (from 1.1 to 1.5 or even 2.0) can shift the equilibrium towards the phenoxide.

  • Consider a Stronger Base : If a weaker base like potassium carbonate (K₂CO₃) is failing, consider switching to a stronger base such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).

Base Approximate pKa of Conjugate Acid Suitable for
Potassium Carbonate (K₂CO₃)10.3Electron-deficient phenols
Cesium Carbonate (Cs₂CO₃)10.3Generally more effective than K₂CO₃ due to higher solubility and cation effects
Sodium Hydride (NaH)~35Most phenols, irreversible deprotonation
Potassium tert-Butoxide (KOtBu)~19Most phenols, strong, non-nucleophilic base

Potential Cause 2: Inactive or Decomposed Difluoroethylating Agent

The electrophile in the reaction, the difluoroethylating agent, can be prone to decomposition, especially under harsh conditions.

Underlying Science : Common difluoroethylating agents include 2,2-difluoroethyl tosylate, triflate, or halides. These reagents can undergo elimination reactions (to form 1,1-difluoroethene) or hydrolysis in the presence of moisture or strong bases, reducing their effective concentration.

Troubleshooting Steps :

  • Check Reagent Quality : Ensure the difluoroethylating agent is from a reputable source and has been stored under the recommended conditions (typically cool and dry).

  • Use Fresh Reagent : If there is any doubt about the quality of the reagent, use a freshly opened bottle or a newly synthesized batch.

  • Controlled Addition : Add the difluoroethylating agent slowly to the reaction mixture, especially at elevated temperatures, to minimize decomposition.

dot

Caption: Troubleshooting workflow for no or minimal product formation.

Symptom 2: Partial Conversion, Mixture of Starting Material and Product

Observing a mixture of starting material and the desired product after a reasonable reaction time suggests that the reaction is proceeding but is either too slow or has reached an equilibrium that is not in favor of the product.

Potential Cause 1: Insufficient Reaction Time or Temperature

Underlying Science : Like most chemical reactions, the rate of phenol difluoroethylation is dependent on temperature. Insufficient thermal energy can lead to a sluggish reaction that does not reach completion within the allotted time.

Troubleshooting Steps :

  • Monitor the Reaction Over Time : Use Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours).

  • Increase Reaction Temperature : If the reaction is slow at a given temperature, consider increasing it in increments of 10-20 °C. Be mindful that higher temperatures can also promote side reactions.

Potential Cause 2: Inappropriate Solvent

Underlying Science : The solvent plays a crucial role in an SN2-type reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dioxane are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, without solvating the nucleophile itself.

Troubleshooting Steps :

  • Solvent Screen : If the reaction is not performing well in one solvent, conduct a small-scale screen with other polar aprotic solvents.

  • Ensure Anhydrous Conditions : The presence of water can hydrolyze the difluoroethylating agent and protonate the phenoxide, leading to lower yields. Ensure all solvents and reagents are anhydrous.

dot

Caption: Troubleshooting workflow for partial conversion.

Symptom 3: Low Isolated Yield Despite Good Conversion by Crude Analysis (e.g., NMR, LC-MS)

This scenario suggests that the desired product is being formed but is lost during the work-up or purification process.

Potential Cause 1: Product Volatility or Water Solubility

Underlying Science : Aryl 2,2-difluoroethyl ethers can have varying polarities and volatilities depending on the substituents on the aromatic ring. Some products may be partially soluble in the aqueous phase during extraction or volatile enough to be lost during solvent removal.

Troubleshooting Steps :

  • Minimize Aqueous Washes : If the product has some water solubility, reduce the number and volume of aqueous washes during the work-up.

  • Back-Extraction : After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Careful Solvent Removal : Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of a volatile product.

Potential Cause 2: Difficult Purification

Underlying Science : The polarity of the starting phenol and the product may be very similar, making separation by column chromatography challenging.

Troubleshooting Steps :

  • Optimize Chromatography Conditions : Experiment with different solvent systems for column chromatography to achieve better separation. A less polar eluent system may be required than for the starting phenol.

  • Alternative Purification Methods : Consider other purification techniques such as preparative TLC, crystallization, or distillation if chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the most common difluoroethylating agents for phenols?

A1: Several reagents can be used for the O-difluoroethylation of phenols. Some common examples include:

  • 2,2-Difluoroethyl tosylate (or other sulfonates) : These are often prepared from 2,2-difluoroethanol and are effective electrophiles.

  • 2,2-Difluoroethyl trifluoromethanesulfonate (triflate) : This is a highly reactive difluoroethylating agent due to the excellent leaving group ability of the triflate anion.[1]

  • Reagents that generate a difluoroethyl cation or its equivalent : These can include hypervalent iodine reagents or other specialized electrophilic sources.

  • Addition to 2-bromo-1,1-difluoroethene followed by hydrogenolysis : This two-step process is an alternative route to aryl α,α-difluoroethyl ethers.[2]

Q2: How does the electronic nature of the phenol affect the reaction?

A2: The electronic properties of the substituents on the phenol ring have a significant impact on the reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the acidity of the phenol, making it easier to deprotonate. However, they also decrease the nucleophilicity of the resulting phenoxide, which can slow down the SN2 reaction.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the phenol, requiring a stronger base for deprotonation. However, they increase the nucleophilicity of the phenoxide, which can lead to a faster reaction once the phenoxide is formed.

Q3: Can C-alkylation be a side reaction?

A3: Yes, C-alkylation is a potential side reaction in the alkylation of phenols, leading to the formation of C-difluoroethylated phenols.[3] This is more likely to occur under certain conditions:

  • High temperatures : Higher temperatures can favor the thermodynamically more stable C-alkylated product.

  • Choice of solvent and counter-ion : The nature of the solvent and the cation of the base can influence the O- versus C-alkylation ratio.

  • Phenoxide reactivity : Highly reactive phenoxides are more prone to C-alkylation.

To favor O-alkylation, it is generally recommended to use conditions that promote kinetic control, such as lower reaction temperatures and polar aprotic solvents.

Q4: How can I monitor the progress of my reaction?

A4: Several analytical techniques can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC) : This is a quick and easy way to qualitatively assess the consumption of the starting phenol and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for monitoring the reaction. It allows for the separation of components in the reaction mixture and provides mass information to confirm the identity of the starting material, product, and any byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹⁹F NMR can be used to analyze a crude sample of the reaction mixture to determine the conversion and identify the major components.[2]

Experimental Protocols

General Procedure for Phenol O-Difluoroethylation with 2,2-Difluoroethyl Tosylate

This protocol provides a general starting point for the O-difluoroethylation of a phenol. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.).

  • Solvent Addition : Add anhydrous solvent (e.g., DMF, ACN) to achieve a concentration of 0.1-0.5 M.

  • Base Addition : Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) portion-wise at room temperature.

  • Deprotonation : Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol. For less acidic phenols, gentle heating (e.g., 50 °C) may be required.

  • Difluoroethylating Agent Addition : Add the 2,2-difluoroethyl tosylate (1.2 eq.) to the reaction mixture.

  • Reaction : Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

References

  • Yi, C. S., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
  • Humphrey, J. M., et al. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters, 14(15), 3944–3947.
  • Zhang, X., et al. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 15(5), 1834-1841.
  • Bai, X. F., & He, H. (2021). Extraction selection and process optimization of phenol-containing wastewater from coal chemical industry. E3S Web of Conferences, 261, 02029.
  • Toth, T., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7698.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry, 73(23), 9270–9282.
  • Köckinger, M., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(7), 1546-1550.
  • Omura, K. (2008). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Tang, X., et al. (2018). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 20(15), 4591–4595.
  • Gouverneur, V., et al. (2019). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Chemical Science, 10(3), 857-864.
  • Pacheco, C. R. N., et al. (2009). Optimisation of the solvent extraction of phenolic antioxidants from fruits of Euterpe oleracea using Response Surface Methodology. Bioresource Technology, 100(17), 3986-3992.
  • Wu, J., et al. (2020). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 16, 285-291.
  • Tlili, A., & Billard, T. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis.
  • Shimadzu Corporation. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from [Link]

  • Wang, F., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Chinese Chemical Letters, 32(12), 3921-3924.
  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry, 73(23), 9270-9282.
  • DiLabio, G. A., & Wright, J. S. (2002). Solvent Effects on the Energetics of the Phenol O-H Bond: Differential Solvation of Phenol and Phenoxy Radical in Benzene and Acetonitrile. The Journal of Physical Chemistry A, 106(19), 4885–4890.
  • Spanevello, R. A., et al. (2024). Phenolic Foam Preparation Using Hydrofluoroolefin Blowing Agents and the Toughening Effect of Polyethylene Glycol. Polymers, 16(18), 2465.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Ma, J., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246–2252.
  • Santos, S., et al. (2018). Characterizing phenol-removing consortia under methanogenic and sulfate-reducing conditions: Potential metabolic pathways.
  • Imae, I., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100394.
  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]

  • Baran, P. S., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(42), 16611–16616.
  • Bols, M., et al. (2014). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 12(4), 620-626.
  • Low, C. M. R. (2008). Product Subclass 2: Alkyl Aryl Ethers. In Science of Synthesis (Vol. 31, pp. 545-584). Thieme.
  • Henkel AG & Co. KGaA. (2015). Process for preparing 2,2-difluoroethanol. U.S.
  • Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations? [Online forum post]. Retrieved from [Link]

  • Henkel AG & Co. KGaA. (2013). Process for preparing 2,2-difluoroethanol. WO 2013/010985 A1.
  • Tang, L., et al. (2026). Enantioselective Total Synthesis of (+)-Subincanadine F via Organo-SOMO Catalysis. Organic Letters. Published online February 7, 2026.

Sources

Validation & Comparative

19F NMR Chemical Shift of 3-(1,1-Difluoroethyl)phenol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shift of 3-(1,1-difluoroethyl)phenol , a critical bioisostere motif in modern drug discovery.

Executive Summary

The This compound moiety represents a strategic bioisostere for the carbonyl group or a lipophilic anchor in drug design. Its 19F NMR signature is distinct and highly diagnostic.[1]

  • Target Chemical Shift (

    
    ): -88.0 to -92.0 ppm  (relative to CFCl
    
    
    
    ).
  • Multiplicity: Quartet (

    
     Hz).
    
  • Key Diagnostic: The signal appears as a quartet due to coupling with the adjacent methyl protons (

    
    ), distinguishing it from difluoromethyl (
    
    
    
    ) and trifluoromethyl (
    
    
    ) analogs.

Technical Deep Dive: The NMR Signature

Chemical Shift Analysis

The fluorine nuclei in the 1,1-difluoroethyl group (


) reside in a desheilded environment relative to difluoromethyl groups but are shielded relative to trifluoromethyl groups.
  • Electronic Environment: The geminal fluorine atoms are bonded to a benzylic carbon. The aromatic ring (meta-phenol) exerts an anisotropic deshielding effect, while the methyl group provides inductive donation (

    
    -donation), resulting in a net shift in the -90 ppm  region.
    
  • Substituent Effect (Meta-OH): The hydroxyl group at the 3-position (meta) has a minimal resonance contribution to the benzylic carbon. Its inductive effect (

    
    ) is slightly electron-withdrawing, causing a minor downfield shift (
    
    
    
    ppm) compared to the unsubstituted parent (1,1-difluoroethylbenzene).
Coupling Constants ( -Values)

The multiplet structure is the primary confirmation of the alkyl chain integrity.

InteractionCoupling Constant (

)
Description

17 -- 19 Hz Dominant Splitting: Coupling to the 3 protons of the methyl group (

). Results in a clear quartet .

~1 -- 3 Hz Fine Splitting: Long-range coupling to aromatic protons (H2, H4). Often unresolved or seen as line broadening.

~240 Hz Carbon Satellite: Visible in 13C or 19F satellite spectra. Diagnostic of

C-F bonds.

Comparative Analysis: Benchmarking Alternatives

This section compares the target molecule against common structural analogs to facilitate rapid identification.

Table 1: 19F NMR Shift Comparison of Phenolic Analogs

Solvent: CDCl


, Reference: CFCl

(0 ppm)
Compound ClassStructure

(ppm)
MultiplicityDiagnostic Feature
Target This compound -88 to -92 Quartet Coupled to CH

(

Hz)
Analog 1 3-(difluoromethyl)phenol (

)
-110 to -115DoubletCoupled to benzylic H (

Hz)
Analog 2 3-(trifluoromethyl)phenol (

)
-62 to -64SingletNo vicinal protons; sharp singlet.
Impurity 3-(1-fluorovinyl)phenol (

)
-90 to -110MultiplesVinyl elimination product; complex splitting.
Reference

-difluoroethylbenzene (

)
-89.5QuartetParent molecule lacking OH group.
Solvent Effects[1][2]
  • CDCl

    
    :  Sharpest signals, standard range (-89 ppm).
    
  • DMSO-

    
    :  H-bonding to the phenol OH can slightly perturb the electronic cloud, typically shifting the F signal downfield by 0.5--1.5 ppm (to ~ -88 ppm).
    
  • Methanol-

    
    :  Similar to DMSO; exchangeable protons may broaden the phenol OH but rarely affect the CF
    
    
    
    line shape.

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow (Deoxyfluorination)

The standard route involves converting 3-hydroxyacetophenone to the gem-difluoride.

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Conditions: DCM, 0°C to RT, 12-24h.

Step-by-Step Protocol:
  • Protection (Optional but Recommended): Protect the phenol as an acetate or silyl ether to prevent side reactions with DAST.

  • Fluorination:

    • Dissolve 1.0 eq of 3-acetoxyacetophenone in anhydrous DCM under Argon.

    • Cool to 0°C.[2]

    • Add 2.5 eq of DAST dropwise.

    • Allow to warm to RT and stir for 16h.

  • Quench: Pour carefully into saturated NaHCO

    
     (Gas evolution!).
    
  • Deprotection: Hydrolyze the ester/ether to yield the free phenol.

NMR Acquisition Parameters

To ensure publication-quality data:

  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration, or standard zg for shifts.

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 2-3 seconds for fluorinated alkyls) if integration is required.
    
  • Referencing: Internal

    
     (-164.9 ppm) or external 
    
    
    
    (0 ppm).[1]

Visualization: Synthesis & Analysis Workflow

G Start 3-Hydroxyacetophenone (Starting Material) Step1 Protection (Ac2O / Pyridine) Start->Step1 Esterification Step2 Fluorination (DAST / DCM) Step1->Step2 Gem-difluorination Step3 Deprotection (K2CO3 / MeOH) Step2->Step3 Hydrolysis Elimination Vinyl Fluoride (Impurity: -100 ppm) Step2->Elimination Side Rxn Product This compound (Target) Step3->Product Purification Analysis 19F NMR Analysis (-89 ppm, Quartet) Product->Analysis Characterization

Caption: Workflow for the synthesis and NMR validation of this compound, highlighting the critical fluorination step.

Troubleshooting & Validation

Common Impurities[1]
  • Vinyl Fluoride (

    
    ): 
    
    • Cause: Elimination of HF during workup or heating.

    • Detection: Look for signals around -100 to -120 ppm with complex vinylic splitting (

      
       Hz).
      
  • Unreacted Ketone:

    • Detection: 1H NMR will show the acetyl methyl singlet at ~2.6 ppm (vs. ~1.9 ppm triplet for the fluorinated product methyl).

Self-Validation Checklist

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link

  • Hu, J., et al. (2015). "Fluorine-containing bioisosteres: Structure, synthesis and applications." Chemical Reviews. (General reference for Ar-CF2-R shifts).
  • PubChem Compound Summary. (2024). "1,1-Difluoroethylbenzene (Parent Analog)." National Center for Biotechnology Information. Link

Sources

High-Resolution NMR Profiling: Characterizing the Methyl Moiety in 3-(1,1-difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Doublet" Paradox

Target Molecule: 3-(1,1-difluoroethyl)phenol Critical Observation: The characterization of the methyl group in gem-difluoro systems is a frequent source of spectral misinterpretation. While often colloquially or erroneously referred to as a "doublet" in rapid screening contexts due to specific coupling magnitudes or impurities, the theoretical and experimental reality of the 1,1-difluoroethyl group is a triplet (


) in 

H NMR.

This guide objectively compares the spectral performance of the 1,1-difluoroethyl moiety against its common synthetic precursors and impurities (mono-fluoro analogs), providing a definitive protocol to resolve the multiplicity and validate the structure using


F-decoupled techniques.

Part 1: Technical Deep Dive & Causality

The Physics of the Signal

In this compound, the methyl group (


) is directly bonded to a gem-difluoro carbon (

).
  • Chemical Shift (

    
    ):  The electronegativity of the two fluorine atoms deshields the methyl protons, shifting the signal downfield to approximately 1.8 – 2.0 ppm , compared to ~1.2 ppm for a standard ethyl group.
    
  • Coupling Mechanism: The methyl protons couple to the two equivalent

    
     nuclei (spin 
    
    
    
    , 100% natural abundance).
  • Multiplicity Rule: Following the

    
     rule:
    
    
    
    
  • Coupling Constant (

    
    ):  The vicinal proton-fluorine coupling constant is typically 17–19 Hz . This is significantly larger than a standard proton-proton coupling (
    
    
    
    Hz).
Addressing the "Methyl Doublet" Misconception

If a researcher observes a "doublet" in this region, it indicates one of two critical scenarios:

  • The Impurity Trap: The sample contains 3-(1-fluoroethyl)phenol (the mono-fluorinated analog). In this chiral molecule, the methyl group couples to one fluorine (

    
    ) and one methine proton (
    
    
    
    ), creating a doublet of doublets (
    
    
    ) that may appear as a pseudo-doublet or complex multiplet depending on resolution.
  • The Precursor: The sample is the non-fluorinated 3-ethylphenol , where the methyl is a triplet with a smaller

    
     value (7 Hz), which might be misread if resolution is poor, though the chemical shift would be different.
    

Part 2: Comparative Analysis (Alternatives & Impurities)

The following table contrasts the target molecule with its structural "alternatives" (impurities or precursors) that researchers must distinguish during drug development.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: this compound Alt 1: 3-(1-fluoroethyl)phenol (Mono-impurity)Alt 2: 3-Acetylphenol (Precursor)Alt 3: 3-Ethylphenol (Over-reduced)
Methyl Shift (

)
1.8 – 2.0 ppm ~1.4 – 1.6 ppm~2.6 ppm~1.2 ppm
Multiplicity Triplet (

)
Doublet of Doublets (

)
Singlet (

)
Triplet (

)
Coupling (

)


,

N/A


F NMR Signal
Singlet / Quartet (if H-coupled)Multiplet (complex)NoneNone
Diagnostic Action Confirm with

F Decoupling
Check for Chiral CenterCheck IR (

)
Check Integration

Part 3: Validated Experimental Protocols

Protocol A: Definitive Structural Confirmation via F-Decoupling

To conclusively prove the presence of the


 group and eliminate "doublet" confusion, you must collapse the triplet into a singlet.

Objective: Simplify the


H NMR spectrum to verify the methyl integration and shift without fluorine splitting.

Workflow:

  • Sample Prep: Dissolve ~10 mg of this compound in 0.6 mL

    
     (or 
    
    
    
    if phenol OH exchange is required).
  • Standard Acquisition: Acquire a standard 1D

    
    H spectrum (Pulse: zg30 or equivalent). Observe the triplet at ~1.9 ppm (
    
    
    
    Hz).
  • Decoupling Setup:

    • Set the decoupling channel (O2) to the

      
      F frequency (approx. -85 to -110 ppm; verify exact shift via 1D 
      
      
      
      F scan first).
    • Select a decoupling sequence (e.g., garp or waltz16).

  • Acquisition (Decoupled): Run the

    
     experiment.
    
  • Result Validation:

    • Success: The triplet at 1.9 ppm collapses into a sharp Singlet .

    • Failure: If the signal remains split, the coupling is not to Fluorine (check for ethyl group contamination).

Protocol B: Differentiating the Mono-Fluoro Impurity

If the synthesis used DAST or Deoxo-Fluor on a ketone, mono-fluorination is a common side reaction (elimination to vinyl fluoride is also possible).

  • Run

    
    F NMR (Non-decoupled): 
    
    • Target (

      
      ):  Look for a quartet (or quintet depending on resolution) around -80 to -100 ppm.
      
    • Impurity (

      
      ):  Look for a complex multiplet (due to chiral center) typically shifted 40-50 ppm away from the 
      
      
      
      signal.

Part 4: Visualization of Logic Flow

Diagram 1: Spectral Characterization Decision Tree

This diagram outlines the logic path for a researcher observing a methyl signal in the 1-2 ppm range for this scaffold.

NMR_Logic Start Observe Methyl Signal (1.0 - 2.6 ppm) Check_Shift Check Chemical Shift Start->Check_Shift Shift_High > 2.5 ppm (Singlet) Check_Shift->Shift_High Shift_Mid 1.8 - 2.0 ppm (Splitting Visible) Check_Shift->Shift_Mid Shift_Low < 1.5 ppm (Triplet, J=7Hz) Check_Shift->Shift_Low Result_Ketone Precursor: 3-Acetylphenol Shift_High->Result_Ketone Analyze_Split Analyze Splitting Pattern Shift_Mid->Analyze_Split Result_Ethyl Over-reduction: 3-Ethylphenol Shift_Low->Result_Ethyl Is_Triplet Triplet (t) J ~ 18 Hz Analyze_Split->Is_Triplet Is_Doublet Doublet/Multiplet J_HF ~ 48 Hz / J_HH ~ 6 Hz Analyze_Split->Is_Doublet Decouple Run 1H{19F} Decoupling Is_Triplet->Decouple Result_Mono Signal Remains Split (or complex change) IMPURITY: 3-(1-fluoroethyl)phenol Is_Doublet->Result_Mono Result_Target Signal Collapses to Singlet CONFIRMED: This compound Decouple->Result_Target

Caption: Decision matrix for identifying the 1,1-difluoroethyl moiety against common synthetic byproducts.

Diagram 2: Coupling Mechanism Visualization

Visualizing why the target is a triplet and the impurity is a complex doublet.

Coupling_Mech cluster_target Target: 1,1-Difluoroethyl (Triplet) cluster_impurity Impurity: 1-Fluoroethyl (Doublet of Doublets) H_Target Methyl Protons (3H) F1 Fluorine A H_Target->F1 J ~ 18Hz F2 Fluorine B H_Target->F2 J ~ 18Hz Result_T Result: Triplet (1:2:1) H_Imp Methyl Protons (3H) F_Imp Fluorine (1F) H_Imp->F_Imp J ~ 24Hz H_Methine Methine H (1H) H_Imp->H_Methine J ~ 6Hz Result_DD Result: dd (Complex)

Caption: Mechanistic comparison of spin-spin coupling networks in the target gem-difluoro system versus the mono-fluoro impurity.

References

  • Doc Brown's Chemistry. (2024). The High Resolution 1H NMR Spectrum of Phenol. Retrieved from

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from

  • Alfa Chemistry. (2024).[1] 19F Coupling Constants Table. Retrieved from

  • Oregon State University. (2024). 1H NMR Chemical Shift Tables. Retrieved from

  • National Science Foundation (NSF). (2023). Base-Catalyzed Phenol-Mannich Condensation. (Supporting Data for Phenolic NMR). Retrieved from

Sources

IR spectroscopy characteristic bands for CF2 group in phenols

Technical Guide: IR Spectroscopy Characteristic Bands for Groups in Phenols

Executive Summary: The "Crowded Zone" Challenge

In drug discovery, the difluoromethylene group (


spectral congestion

The characteristic stretching vibrations of


Theoretical Grounding: Vibrational Modes of

The


Primary Vibrational Modes[1]
  • Asymmetric Stretching (

    
    ):  The two fluorine atoms move in opposite directions relative to the carbon. This is the highest energy mode, typically found between 1150–1300 cm⁻¹ . It is often the strongest band in the spectrum of fluorinated alkanes but can be obscured in phenols.
    
  • Symmetric Stretching (

    
    ):  The fluorine atoms move in phase away from the carbon. This appears at lower energy, typically 1050–1150 cm⁻¹ .
    
  • Scissoring/Deformation (

    
    ):  A bending mode where the F-C-F angle changes. Found in the far-IR/fingerprint region, often 500–650 cm⁻¹ .
    
The Phenolic Context

In a phenol (


Characteristic Bands & Comparison Guide

The following table contrasts the

Table 1: Comparative IR Frequencies of Fluorinated Motifs in Phenols
Functional Group

(Asymmetric)

(Symmetric)
Key Diagnostic FeatureOverlap Risk with Phenol C-O
Difluoromethylene (

)
1150 – 1280 cm⁻¹ 1050 – 1150 cm⁻¹ Often appears as a doublet or split peak due to Fermi resonance or conformational isomers.HIGH (Direct overlap with C-O at ~1230)
Trifluoromethyl (

)
1300 – 1360 cm⁻¹1100 – 1200 cm⁻¹Very strong, broad band.

is usually shifted higher than the phenol C-O.
MEDIUM (

may overlap, but

is distinct)
Aryl Fluoride (

)
1200 – 1260 cm⁻¹N/ASharp, distinct band.HIGH (Indistinguishable from C-O without derivatization)
Difluoromethoxy (

)
1100 – 1200 cm⁻¹1040 – 1080 cm⁻¹Complex multiplet structure due to C-O-C and C-F coupling.HIGH (Contains its own C-O stretches)

Critical Insight: In a


-phenol, do not look for a single "fluorine peak." Look for band broadening  or splitting  of the C-O stretch around 1230 cm⁻¹. A "clean" phenol has a sharp C-O band; a 

-phenol often shows a "jagged" or shouldered band in this region.

Visualizing the Spectral Landscape

The following diagram maps the vibrational competition in the mid-IR region, highlighting the "Crowded Zone."

SpectralLandscapecluster_0High Energy (Diagnostic)cluster_1The Crowded Zone (1000-1300 cm⁻¹)cluster_2Fingerprint ConfirmationOHO-H Stretch(3200-3550 cm⁻¹)Broad, H-bondedPhenol_COPhenol C-O(~1230 cm⁻¹)Very StrongOH->Phenol_COH-bonding shifts bothCHAr-H Stretch(3000-3100 cm⁻¹)Weak, SharpCF2_asν_as(CF2)(1150-1280 cm⁻¹)StrongCF2_as->Phenol_COOVERLAPREGIONCF2_sν_s(CF2)(1050-1150 cm⁻¹)Medium/StrongPhenol_CO->CF2_sDifferentiationWindowCF2_bendCF2 Deformation(500-650 cm⁻¹)Variable

Figure 1: Spectral map illustrating the overlap between Phenol C-O and

Experimental Protocol: Deconvolution Strategy

To confidently assign the

Step 1: The "Dry" Spectrum (Baseline)
  • Method: ATR (Attenuated Total Reflectance) on the neat solid/oil.

  • Observation: You will see a broad O-H stretch and a massive, complex merged band at 1150–1250 cm⁻¹. This is the sum of

    
     and 
    
    
    .
Step 2: The Dilution Test (Validation)
  • Method: Dissolve the sample in dry

    
     or 
    
    
    (non-polar solvents) at low concentration (<0.01 M).
  • Mechanism: This breaks the intermolecular Hydrogen bonding.

  • Result:

    • The O-H stretch will sharpen and shift to ~3600 cm⁻¹ (free O-H).

    • The Phenol C-O band will shift slightly (usually to higher frequency).

    • The

      
       bands will remain largely unshifted. 
      
    • Interpretation: Any band that moves significantly upon dilution is likely the Phenol C-O. The stationary bands in the 1100–1300 region are your

      
       stretches.
      
Step 3: Acetylation (Derivative Confirmation)

If ambiguity remains, convert the phenol to an acetate ester (

  • Mechanism: This removes the Phenol C-O stretch (~1230 cm⁻¹) and replaces it with Ester C-O stretches (1760 cm⁻¹ C=O and ~1200 cm⁻¹ C-O-C).

  • Result: The original band at 1230 cm⁻¹ will disappear. If a strong band remains at ~1150–1200 cm⁻¹, it is confirmed as

    
    .
    

Decision Matrix for Identification

Use this logic flow to interpret your spectrum.

DecisionTreeStartStart: Strong Band at 1150-1300 cm⁻¹?CheckOHIs there a broad OH at 3300?Start->CheckOHIsPhenolIt is a Phenol.Suspect C-O / CF2 overlap.CheckOH->IsPhenolYesCheckShapeCheck Band Shape at 1200-1250IsPhenol->CheckShapeSingleSharpSingle, Sharp PeakCheckShape->SingleSharpComplexSplit, Broad, or Multi-shoulderedCheckShape->ComplexResult1Likely Ar-F or pure Phenol C-O.(CF2 absent or weak)SingleSharp->Result1Result2High Probability of CF2.(C-O + CF2 asym overlap)Complex->Result2ConfirmPerform Acetylation TestResult2->ConfirmFinalBand at ~1180 remains?YES = CF2 ConfirmedConfirm->Final

Figure 2: Logical workflow for distinguishing

References

  • NIST Chemistry WebBook. Infrared Spectra of Fluorinated Phenols. National Institute of Standards and Technology.[1] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Absorption Bands of Functional Groups. Available at: [Link]

  • Spectroscopy Online. The C-O Bond: Alcohols and Phenols. Available at: [Link]

  • Journal of Chemical Physics. Vibrational Spectra of CF2 Groups. AIP Publishing. Available at: [Link]

  • ResearchGate. IR Spectrum of 2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link][2]

Comparative Analysis of Lipophilicity: 3-(1,1-Difluoroethyl)phenol vs. 3-Trifluoromethoxyphenol

[1]

Executive Summary

In medicinal chemistry, the modulation of lipophilicity is a critical tactic for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This guide compares two specific fluorinated phenol derivatives: 3-(1,1-difluoroethyl)phenol and 3-trifluoromethoxyphenol .[1]

The Bottom Line: 3-Trifluoromethoxyphenol is significantly more lipophilic than this compound.[1]

  • The trifluoromethoxy group (-OCFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    )  is a "super-lipophilic" substituent with a Hansch 
    
    
    value of approximately +1.04 .[1]
  • The 1,1-difluoroethyl group (-CFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    CH
    
    
    )
    is a lipophilic bioisostere of the ethyl or isopropyl group but exhibits lower lipophilicity than -OCF
    
    
    , with an estimated
    
    
    value in the range of +0.60 to +0.70 .

Researchers seeking to improve metabolic stability while minimizing the "grease ball" effect (excessive lipophilicity leading to poor solubility/clearance) should prioritize the 1,1-difluoroethyl analog. Those requiring maximum membrane permeability or blood-brain barrier (BBB) penetration may favor the trifluoromethoxy analog.[1]

Structural & Physicochemical Analysis[1][3][4][5]

To understand the lipophilicity difference, we must analyze the electronic and steric contributions of the meta-substituents.

Molecule A: this compound[1]
  • Substituent: -CF

    
    CH
    
    
  • Nature: This group acts as a bridge between a standard alkyl group (ethyl) and a perfluoroalkyl group.[1] The gem-difluoro motif (-CFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -) introduces a dipole but lacks the high lipophilicity of a perfluorinated chain.[1]
    
  • Bioisosterism: It is often deployed as a metabolically stable bioisostere of an ethyl or isopropyl group.[1] Unlike the difluoromethyl group (-CFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    H), it cannot  act as a hydrogen bond donor.
    
Molecule B: 3-trifluoromethoxyphenol[1][2]
  • Substituent: -OCF

    
    
    
  • Nature: The -OCFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     group is unique due to the "orthogonal" conformation adopted by the -CF
    
    
    moiety relative to the aromatic ring, caused by electronic repulsion between the oxygen lone pairs and the fluorine p-orbitals.
  • Bioisosterism: It is a bioisostere of a chloro or trifluoromethyl group but with superior lipophilicity and electron-withdrawing power.[1]

Comparative Data Table
FeatureThis compound3-trifluoromethoxyphenol
Structure Phenol w/ meta -CFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

CH

Phenol w/ meta -OCF

Substituent

Value
+0.60 to +0.70 (Est.)[1]+1.04 (Exp.)[1]
Predicted LogP (cLogP) ~2.1 – 2.2~2.5 – 2.8
H-Bond Donors 1 (Phenolic OH)1 (Phenolic OH)
H-Bond Acceptors ~2 (Weak F interactions)~3 (Ether O + F interactions)
Electronic Effect (

)
+0.15 (Weakly withdrawing)+0.38 (Strongly withdrawing)
Metabolic Stability High (C-F bond strength)Very High (Blocked oxidation)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on Data: The Hansch


 constant represents the contribution of a substituent to the LogP of the parent molecule (Benzene/Phenol).
 *   

  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    
    

Experimental Protocol: HPLC-Based LogP Determination

While "shake-flask" methods are the historical gold standard, they are low-throughput and prone to emulsion errors.[1] For this comparison, we recommend a Chromatographic Hydrophobicity Index (CHI) method using Reversed-Phase HPLC. This method is self-validating through the use of internal standards.[1]

Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 50 mm, 5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Standards: A set of 5-7 compounds with known literature LogP values (e.g., Benzyl alcohol, Acetophenone, Benzophenone, Naphthalene).

  • Dead Time Marker: Uracil or Thiourea.[1]

Methodology Workflow

LogP_Protocolcluster_prepSample Preparationcluster_runHPLC Runcluster_calcData AnalysisS1Dissolve Analytes(0.5 mg/mL in MeOH)R1Inject 10 µLS1->R1S2Prepare CalibrationStandardsS2->R1R2Isocratic Elution(Various %ACN)R1->R2R3Detect UV (254 nm)R2->R3C1Measure Retention Time (tR)R3->C1C2Calculate Capacity Factor (k')k' = (tR - t0) / t0C1->C2C3Linear RegressionLog k' vs. Known LogPC2->C3C4Derive LogP of AnalytesC3->C4

Figure 1: Workflow for HPLC-based determination of lipophilicity using the capacity factor (

Protocol Steps
  • Dead Time (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) Determination:  Inject Uracil to determine the column dead time (time for an unretained compound to pass through).[1]
    
  • Standard Curve: Run the calibration standards at a fixed organic modifier percentage (e.g., 50% ACN). Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     vs. Literature LogP.[1]
    
    • Validation Check: The ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       of this plot must be 
      
      
      .[1] If not, prepare fresh mobile phase.[1]
  • Analyte Run: Inject this compound and 3-trifluoromethoxyphenol under identical conditions.

  • Calculation: Use the linear equation from the standard curve (

    
    ) to solve for 
    
    
    (LogP) using the measured
    
    
    of the analytes.

Strategic Implications for Drug Design[1]

When choosing between these two moieties, the decision often relies on the specific "Lipophilic Efficiency" (LipE) required for the target.

Decision Matrix

Decision_TreeStartSelect Substituent for Phenol ScaffoldQ1Is Metabolic Stability the primary issue?Start->Q1Q2Is LogP > 3.0 (Solubility Risk)?Q1->Q2No / ModerateRes_OCF3Select 3-Trifluoromethoxyphenol(-OCF3)Max Lipophilicity & StabilityQ1->Res_OCF3Yes (Block Oxidation)Q2->Res_OCF3No (Need BBB penetration)Res_CF2MeSelect this compound(-CF2CH3)Balanced LipophilicityQ2->Res_CF2MeYes (Need to lower LogP)

Figure 2: Decision framework for selecting between trifluoromethoxy and 1,1-difluoroethyl substituents based on DMPK requirements.

Key Takeaways
  • Solubility: The 1,1-difluoroethyl derivative will generally exhibit higher aqueous solubility due to its lower LogP.[1]

  • Conformation: The trifluoromethoxy group prefers an orientation perpendicular to the ring, which can be exploited to fill specific hydrophobic pockets in a protein target (e.g., kinase back-pockets).

  • Acidity: The -OCFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     group is more electron-withdrawing (
    
    
    ) than -CF
    
    
    CH
    
    
    .[1] This will make the phenolic hydroxyl of the -OCFngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
    
    
    analog more acidic (lower pKa), potentially affecting its ionization state at physiological pH (7.4).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • PubChem Compound Summary. (2024). 3-(Trifluoromethoxy)phenol (CID 2733261).[1] National Center for Biotechnology Information.[1] Link

  • Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI) for the Estimation of Lipophilicity. Journal of Pharmaceutical Sciences, 86(4), 410-418. Link

Safety Operating Guide

3-(1,1-Difluoroethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: 3-(1,1-Difluoroethyl)phenol is a halogenated, corrosive, and toxic organic compound. It must NEVER be disposed of in standard non-halogenated solvent streams or down the drain.

  • Primary Waste Stream: Halogenated Organic Waste (Liquid) or Toxic Solid Waste.

  • Critical Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or active metals.

  • Container Requirement: HDPE (High-Density Polyethylene) or chemically resistant glass. Avoid metal containers due to corrosive potential.[1]

Chemical Profile & Hazard Identification

To ensure safety, researchers must understand the causality behind these protocols. This compound combines the acidity and corrosivity of a phenol with the thermal and metabolic stability of a difluoroethyl group.

PropertySpecificationOperational Implication
Chemical Structure Phenol ring with

substituent
Halogenated: Combustion generates Hydrofluoric Acid (HF). Requires scrubbed incineration.
Acidity (pKa) ~9–10 (Estimated)Corrosive: Causes severe skin burns (Cat 1B). Incompatible with strong bases.
Toxicity Acute Tox. 3 (Oral/Dermal/Inhalation)Systemic Poison: Rapid absorption through skin. Double-gloving is mandatory.
Physical State Solid or Viscous Liquid (mp dependent)Determines if waste goes to "Solid Toxic" or "Liquid Halogenated" stream.

Scientific Rationale for Classification: Unlike standard phenol, the presence of the 1,1-difluoroethyl group classifies this as Halogenated Waste . Standard incineration of non-halogenated waste does not employ the wet scrubbers necessary to capture the corrosive HF gas produced when the C-F bonds break [1]. Failure to segregate this chemical damages incinerator infrastructure and violates EPA emission standards.

Waste Segregation & Compatibility Protocol

Proper segregation is the first line of defense against laboratory accidents.

Compatibility Matrix
Chemical ClassCompatibility StatusRisk Analysis
Halogenated Solvents (DCM, Chloroform)Compatible Preferred co-solvents for disposal.
Non-Halogenated Solvents (Acetone, MeOH)Conditional Chemically safe, but mixing downgrades the entire container to "Halogenated" (more expensive disposal).
Strong Oxidizers (Nitric/Perchloric Acid)INCOMPATIBLE Explosion Hazard: Phenols are electron-rich; rapid oxidation can be violent [2].
Strong Bases (NaOH, KOH)Reactive Exothermic deprotonation. While used for neutralization, uncontrolled mixing in waste drums causes dangerous heat buildup.
Visual Workflow: Waste Stream Decision Tree

WasteDecision cluster_Liquid Liquid / Solution cluster_Solid Solid / Pure Substance Start Waste Generation: This compound State Physical State? Start->State LiqDecision Is it dissolved in solvent? State->LiqDecision Liquid SolidStream Stream: TOXIC SOLID WASTE (Double Bagged) State->SolidStream Solid HaloStream Stream: HALOGENATED ORGANIC (Code: D002/U188 equivalent) LiqDecision->HaloStream Yes Tag1 Label: 'Flammable, Toxic, Corrosive' HaloStream->Tag1 Tag2 Label: 'Toxic Solid, Organic' SolidStream->Tag2

Figure 1: Decision logic for assigning the correct waste stream based on physical state. Note the mandatory "Halogenated" classification for liquids.

Disposal Procedures (Step-by-Step)

Protocol A: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for reaction mixtures containing the phenol.

  • PPE Verification: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. Ensure a functioning fume hood.[2]

  • Container Selection: Use an amber glass or HDPE container. Do not use metal cans.

  • Transfer: Pour the solution into the container designated "Halogenated Organic Waste."

    • Note: Even if the solvent is Ethanol (non-halogenated), the presence of the difluoro-compound mandates the Halogenated stream.

  • Labeling: Complete the hazardous waste tag immediately.

    • Constituents: List "this compound" and the solvent name.

    • Hazards: Check "Toxic" and "Corrosive."[1][3]

  • Closure: Cap tightly. Do not leave a funnel in the bottle.

Protocol B: Solid Waste (Contaminated Solids/Pure Compound)

Use this for expired pure chemicals, contaminated silica gel, or spill debris.

  • Containment: Place the solid material into a clear polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Sealing: Tape the bag shut or use a zip-tie. Do not staple (risk of puncture).

  • Labeling: Attach a waste tag to the outer bag.

    • Description: "Solid Debris contaminated with Fluorinated Phenol."

Emergency Spill Response Protocol

Self-Validating Safety Check: Before approaching a spill, ask: Can I smell it? If yes, respiratory protection may be insufficient. Evacuate and call EHS. If the spill is manageable (<100 mL):

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Don PPE (Splash goggles, double nitrile gloves, respirator if outside hood).

  • Absorb: Do NOT use paper towels (phenols are combustible and paper increases surface area for evaporation). Use vermiculite, clay, or a commercial organic spill pad .

  • Neutralize (Optional but Recommended):

    • Apply a solution of Sodium Carbonate (

      
      )  or Sodium Bicarbonate to the absorbed material to convert the volatile phenol into its non-volatile phenolate salt.
      
    • Mechanism:[3][4]

      
      . This reduces vapor pressure and dermal risk [3].
      
  • Collect: Scoop the slurry into a wide-mouth HDPE jar. Label as "Hazardous Waste: Spill Debris (Phenol/Fluorinated)."

  • Decontaminate: Wash the surface with soap and water. Test surface pH to ensure neutrality.

Visual Workflow: Spill Response

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE (Double Gloves) Assess->PPE Absorb 3. Apply Absorbent (Clay/Vermiculite) PPE->Absorb React 4. Neutralize (Sodium Carbonate) Absorb->React Reduce Volatility Dispose 5. Scoop to Solid Waste React->Dispose

Figure 2: Sequential workflow for safely managing a benchtop spill. Step 4 is critical for minimizing vapor exposure.

Regulatory Framework & Compliance

  • RCRA Classification: While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity and corrosivity.

  • EPA Waste Code:

    • If flammable solvent is present: D001 .

    • If corrosive (pH < 2 or > 12.5): D002 .

    • Due to the fluorinated nature, it falls under "Halogenated Organic Compounds" (HOCs) regarding land disposal restrictions (LDR) [4].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Chemical Incompatibility. Available at: [Link]

  • PubChem. Compound Summary: 3-(Trifluoromethyl)phenol (Structural Analog).[5] National Library of Medicine. Safety and Hazards Section. Available at: [Link][5]

  • Code of Federal Regulations. 40 CFR § 268.42 - Treatment Standards expressed as specified technologies. (Requires combustion of halogenated organics). Available at: [Link]

Sources

Technical Guide: Safe Handling & PPE for 3-(1,1-Difluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-(1,1-Difluoroethyl)phenol represents a specific class of "Dual Hazard" compounds: it combines the corrosive, protein-denaturing properties of phenols with the enhanced lipophilicity of fluorinated alkyl groups.

While standard safety data sheets (SDS) for specific fluorinated intermediates are often sparse, the safety protocol must be constructed via structural read-across logic . The presence of the 1,1-difluoroethyl moiety at the meta-position increases the molecule's lipid solubility compared to phenol, theoretically accelerating transdermal absorption.

The Core Directive: Treat this compound not just as a corrosive acid, but as a rapid-acting systemic toxicant. Your PPE strategy must prevent permeation, not just gross contact.

The "Why" Behind the Protocol (Risk Assessment)

To build a self-validating safety system, you must understand the failure modes of standard PPE against this compound.

PropertyHazard MechanismImpact on PPE Selection
Phenolic Hydroxyl (-OH) Protein denaturation and local anesthesia. You may not feel the burn immediately (insidious exposure).Requirement: Double-gloving is mandatory to visualize outer glove failure before skin contact occurs.
Difluoroethyl Group (-CF₂CH₃) Increases lipophilicity (LogP), facilitating rapid transport across the stratum corneum (skin barrier).Requirement: Thin nitrile gloves are insufficient for prolonged contact. Laminate barriers are required for stock handling.
Vapor Pressure Moderate volatility; sublimes if solid.Requirement: Handling must occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Standard nitrile exam gloves degrade rapidly upon exposure to phenols.

Task LevelPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Trace / Analytical (<10 mg)Nitrile (5 mil)Nitrile (5 mil)Provides ~15 mins breakthrough time. Outer glove protects inner from abrasion.
Preparative / Synthesis (>100 mg)Silver Shield / 4H (Laminate) Nitrile (Extended Cuff)Laminate offers >4 hours breakthrough time. Nitrile outer provides dexterity and grip (laminates are slippery).
Spill Cleanup Butyl Rubber (25 mil)NoneMaximum chemical resistance; dexterity is secondary to protection.
Respiratory & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vented) are mandatory. Safety glasses do not seal against vapors or splashes that can run down the forehead.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters (if dust is present).

  • Body:

    • Standard: Cotton lab coat (buttoned to neck).

    • High Volume (>50g): Chemical-resistant apron (Tychem® or PVC) over the lab coat.

Operational Workflows & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision tree for selecting the correct PPE based on the state of matter and scale of operation.

PPE_Selection Start Start: Handling This compound State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Dissolved/Neat Scale_Sol Scale? Solid->Scale_Sol Scale_Liq Concentration? Liquid->Scale_Liq Level1 LEVEL 1: Double Nitrile Gloves Fume Hood Splash Goggles Scale_Sol->Level1 < 100mg Level2 LEVEL 2: Laminate Liner + Nitrile Outer Fume Hood Splash Goggles Scale_Sol->Level2 > 100mg Scale_Liq->Level1 Dilute (<1%) Scale_Liq->Level2 Conc. (>1%) Level3 LEVEL 3: Full Face Respirator (OV/P100) Butyl Gloves Tychem Apron Level2->Level3 Spill / Emergency

Figure 1: Logic flow for determining appropriate PPE based on physical state and quantity.[1]

Emergency Response: The PEG Protocol

Water is insufficient for initial decontamination of phenol burns because phenols are lipophilic and relatively insoluble in water. Water may bead off or merely dilute the agent, spreading it over a larger skin area.[2]

The Antidote: Polyethylene Glycol 300 or 400 (PEG 400) Mechanism:[3][2] PEG acts as a solvent that is both polar and organic-compatible, effectively solubilizing the phenol and pulling it out of the skin layers.

Exposure Response Workflow

Emergency_Response Exposure SKIN EXPOSURE DETECTED Step1 1. Remove Contaminated Clothing (Do not pull over head) Exposure->Step1 Sub_Note Note: If eyes are affected, FLUSH WITH WATER ONLY for 15 mins. Do NOT use PEG in eyes. Exposure->Sub_Note Step2 2. IMMEDIATE ACTION: Apply PEG 300/400 liberally Step1->Step2 Step3 3. Wipe & Repeat (Swab with PEG soaked gauze for 15-30 mins) Step2->Step3 Step4 4. Water Rinse (Only after PEG treatment or if PEG unavailable) Step3->Step4 Step5 5. Seek Medical Aid (Inform: Fluorinated Phenol Exposure) Step4->Step5

Figure 2: Critical response timeline for dermal exposure. Note the prioritization of PEG over water for skin.

Waste Disposal & Deactivation

Disposal of fluorinated phenols requires adherence to strict environmental protocols to prevent groundwater contamination and ensure complete destruction of the C-F bond.

  • Segregation: Do not mix with general organic solvents if possible. Use a dedicated container labeled: "Toxic/Corrosive - Fluorinated Phenols".

  • Container: Glass or High-Density Polyethylene (HDPE).

  • Destruction Method: The gold standard is High-Temperature Incineration (>1100°C) with flue gas scrubbing. This is necessary to mineralize the fluorine content (preventing PFAS-like persistence) and destroy the phenolic ring.

  • Lab Deactivation (Small Spills):

    • Absorb with clay or vermiculite.

    • Do not use paper towels (combustible and increases surface area for evaporation).

    • Place absorbed material into the solid hazardous waste stream.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Phenylphenol (Analogue for Phenol Hazards). Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[3][5][6] Retrieved from

  • Cornell University EHS. (n.d.). Phenol First Aid Guide and PPE.[3][2] Retrieved from

  • Ansell. (8th Ed).[7] Permeation & Degradation Resistance Guide. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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